3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGTUGORXMNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596987 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-02-6 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (C₅H₅ClN₂O₂), a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this paper combines reported data with predicted values and comparative analysis of structurally similar pyrazole derivatives. This guide includes a summary of its basic properties, proposed experimental protocols for their determination, a plausible synthetic route, and an analysis of its potential reactivity and biological significance. The information is presented to facilitate further research and application of this compound in various scientific domains.
Core Physicochemical Properties
The basic properties of this compound are summarized below. It is important to note that while some data is available from chemical databases, key experimental values such as pKa, melting point, and solubility are not explicitly reported for this compound. Therefore, values from closely related analogs are provided for comparative context.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride (Analog) | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Analog) |
| CAS Number | 173841-02-6[1][2][3] | 696-22-0 | 500011-86-9[4] |
| Molecular Formula | C₅H₅ClN₂O₂[1] | C₅H₇ClN₂O₂ | C₉H₅BrClN₃O₂[4] |
| Molecular Weight | 160.56 g/mol [1] | 162.58 g/mol | 302.51 g/mol [4] |
| Melting Point | Not Reported | 150-155 °C | 197-200 °C[4] |
| Boiling Point | Not Reported | Not Reported | 477.4 ± 45.0 °C (Predicted)[4] |
| pKa | Not Reported | Not Reported | 2.39 ± 0.36 (Predicted)[4] |
| Solubility | Not Reported | Good solubility in water, ethanol, and methanol | Slightly soluble in DMSO and Methanol[4] |
| Appearance | Not Reported | White to off-white crystalline solid | White powder[4] |
Synthesis and Reactivity
Proposed Synthesis Workflow
A common method for synthesizing pyrazole carboxylic acids involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations. A potential pathway to this compound is outlined below.
References
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
CAS Number: 173841-02-6
This technical guide provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and potential applications, adhering to stringent data presentation and visualization standards.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. While specific experimental data for some properties are not publicly available, values have been estimated based on closely related analogs and computational models.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 173841-02-6 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Monoisotopic Mass | 160.0039551 Da | [1] |
| Appearance | White to off-white crystalline solid (Expected) | [2] |
| Melting Point | 150-155 °C (Estimated range based on 3-methyl-1H-pyrazole-5-carboxylic acid HCl) | [2] |
| Solubility | Good solubility in water, ethanol, and methanol (Inferred from analogs) | [2] |
| XlogP (Predicted) | 1.1 |[1][3] |
Table 2: Spectroscopic Data (Expected Characteristics)
| Technique | Expected Peaks and Features |
|---|---|
| ¹H NMR | - -COOH Proton: A broad singlet, typically downfield (>10 ppm).- Pyrazole Ring Proton: A singlet for the C4-H, expected in the aromatic region (~6.5-7.5 ppm).- N-CH₃ Protons: A singlet for the methyl group (~3.5-4.5 ppm). |
| ¹³C NMR | - Carbonyl Carbon (-COOH): ~160-170 ppm.- Pyrazole Ring Carbons: C3 (~140-150 ppm, attached to Cl), C4 (~110-120 ppm), C5 (~135-145 ppm, attached to COOH).- N-CH₃ Carbon: ~35-45 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- C-O Stretch: 1210-1320 cm⁻¹.- C=N Stretch (Pyrazole Ring): ~1500-1600 cm⁻¹.- C-Cl Stretch: ~600-800 cm⁻¹. |
| Mass Spectrometry | - [M]+•: Molecular ion peak at m/z ≈ 160.- [M+H]⁺: Protonated molecular ion at m/z ≈ 161.- Isotope Pattern: Characteristic 3:1 ratio for the M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl. |
Synthesis and Experimental Protocols
References
- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and analytical characterization of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This guide includes detailed physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway with experimental protocols, and its role as a chemical intermediate. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This specific molecule is substituted with a chlorine atom at the C3 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. These functional groups make it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]
Table 1: General Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 173841-02-6[3] |
| Molecular Formula | C₅H₅ClN₂O₂[3][4] |
| Canonical SMILES | CN1C(=CC(=N1)Cl)C(=O)O[4] |
| InChI Key | CSKGTUGORXMNNS-UHFFFAOYSA-N[3][4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.56 g/mol | PubChem[3] |
| Monoisotopic Mass | 160.00395 Da | PubChem[3][4] |
| XLogP | 1.1 | PubChem[3][4] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |
| Complexity | 153 | PubChem[3] |
Molecular Structure and Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, its spectral characteristics can be reliably predicted based on its functional groups.
Chemical Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show three distinct signals.
-
A singlet corresponding to the pyrazole ring proton (C4-H) in the aromatic region (δ 6.5-7.5 ppm).
-
A singlet for the N-methyl (N-CH₃) protons (δ 3.5-4.5 ppm).
-
A broad singlet for the carboxylic acid proton (COOH) at a downfield chemical shift (δ 10-13 ppm).
-
-
¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms in the molecule.
-
The carboxylic acid carbonyl carbon (C=O) at a significantly downfield position (δ 160-175 ppm).
-
Three signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ 110-150 ppm).
-
One signal for the N-methyl carbon (N-CH₃) in the aliphatic region (δ 30-40 ppm).
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present. The characteristic absorption bands are summarized below.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Very broad, due to hydrogen bonding[5][6] |
| Aromatic (C-H) | Stretching | ~3100 | Medium to weak |
| Aliphatic (C-H) | Stretching | 2900-3000 | Medium to weak |
| Carbonyl (C=O) | Stretching | 1690-1760 | Strong, sharp[5] |
| Pyrazole Ring (C=N, C=C) | Stretching | 1450-1600 | Medium to strong |
| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium[5] |
| C-Cl | Stretching | 600-800 | Medium to strong |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 160 and 162 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for pyrazoles and carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da), loss of a chlorine radical (-Cl, 35/37 Da), and cleavage of the pyrazole ring.[7][8]
Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.
Table 4: Predicted Collision Cross Section (CCS) Data
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.01123 | 127.2 |
| [M+Na]⁺ | 182.99317 | 138.2 |
| [M-H]⁻ | 158.99667 | 127.6 |
| [M+NH₄]⁺ | 178.03777 | 147.6 |
Data sourced from PubChem predictions.[4]
Synthesis and Characterization
Plausible Synthetic Pathway
While specific literature for the synthesis of this exact molecule is scarce, a plausible multi-step synthetic route can be proposed based on established pyrazole chemistry. A common approach involves the construction of the pyrazole ring, followed by functional group manipulations.
Experimental Protocols
The following are generalized, representative protocols for the synthesis and characterization steps outlined above.
Protocol 3.2.1: Synthesis of Ethyl 3-Chloro-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 3)
-
N-Methylation: To a solution of the starting pyrazole ester in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chlorination: Dissolve the crude N-methylated pyrazole in a chlorinated solvent (e.g., chloroform or dichloromethane). Add a chlorinating agent such as N-Chlorosuccinimide (NCS) portion-wise. Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction mixture, wash with an aqueous solution of sodium bisulfite and then brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to yield the chlorinated ester.
Protocol 3.2.2: Saponification to this compound (Final Product)
-
Hydrolysis: Dissolve the purified ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid, which should precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3.2.3: Structural Characterization The final product's identity and purity should be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the proton and carbon framework.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
HPLC: Assess the purity of the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
Application as a Chemical Intermediate
Substituted pyrazole carboxylic acids are highly versatile intermediates. The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the pyrazole ring itself—allows for selective chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, while the chloro group can participate in nucleophilic substitution or cross-coupling reactions. This makes the title compound a key building block for creating libraries of complex molecules for screening in drug discovery and agrochemical development.
References
- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, including its chemical properties, synthesis, and applications, with a focus on experimental details and structured data presentation.
Nomenclature and Chemical Structure
The compound with the common name this compound is a heterocyclic organic compound. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is 5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid .[1][2] The discrepancy in numbering arises from the rules for naming substituted pyrazoles, where the position of the substituents dictates the lowest possible locants. For clarity and consistency with database entries like PubChem, both names are often referenced.
-
Molecular Formula: C₅H₅ClN₂O₂[1]
-
InChI: InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)[2]
-
SMILES: CN1C(=CC(=N1)Cl)C(=O)O[2]
Physicochemical Properties
A summary of the key chemical and physical properties is presented below. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 160.56 g/mol | [1] |
| Monoisotopic Mass | 160.0039551 Da | [1] |
| CAS Number | 173841-02-6 | [1] |
| Appearance | White to off-white crystalline solid (typical) | |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Experimental Protocols
This compound and its derivatives are key intermediates in the synthesis of various agrochemicals and pharmaceuticals.[3][4] The synthesis generally involves the formation of the pyrazole ring, followed by chlorination and methylation. While specific, detailed protocols for this exact molecule are proprietary or embedded in patent literature, a generalizable synthetic workflow can be outlined. A related synthesis for an ethyl ester derivative is described in patent literature, which involves methylation followed by chlorination.[5]
Logical Workflow for Synthesis: The synthesis of pyrazole carboxylic acids often follows a multi-step process, which can be generalized as shown in the diagram below.
Caption: Generalized synthetic workflow for pyrazole carboxylic acids.
Experimental Protocol: Synthesis of a Related Compound, Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate [5][6]
This protocol, adapted from patent literature for a similar structure, illustrates the key chemical transformations.
Step 1: Methylation of Ethyl 3-ethyl-5-pyrazolecarboxylate
-
Combine Ethyl 3-ethyl-5-pyrazolecarboxylate with a methylating agent such as dimethyl carbonate.
-
The reaction is typically carried out in a suitable solvent under controlled temperature conditions to yield Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate. The use of dimethyl carbonate is noted as a greener alternative to highly toxic reagents like dimethyl sulfate.[5]
Step 2: Chlorination of the Methylated Intermediate
-
The product from Step 1, Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, is dissolved in a suitable solvent.
-
A chlorinating agent is introduced. One described method uses hydrochloric acid and hydrogen peroxide, which is presented as a safer alternative to sulfuryl chloride.[5] Another method employs electrochemical chlorination.[6]
-
The reaction proceeds to form the chlorinated product, Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.
Step 3: Hydrolysis to Carboxylic Acid (General Step)
-
The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
Applications in Research and Drug Development
Pyrazole carboxylic acids are valuable scaffolds in medicinal and agricultural chemistry. Their derivatives have shown a wide range of biological activities.
-
Agrochemicals: This class of compounds serves as crucial intermediates for synthesizing modern pesticides and acaricides.[5] For instance, the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a reagent for creating anti-microbial agents.[4]
-
Pharmaceuticals: Pyrazole derivatives are known to be bioactive and are used in drug development.[3][7] They are investigated for targeting enzymes like kinases and proteases.[7] The specific combination of chloro and methyl substituents on the pyrazole ring can significantly influence binding interactions with biological targets.[3][7]
Relationship of Core Compound to Applications:
Caption: Application pathways for the core pyrazole intermediate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
| H335 | May cause respiratory irritation | STOT SE 3 - Respiratory tract irritation (Warning) |
Source: [1]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound, or 5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid, is a versatile chemical intermediate with significant applications in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Its synthesis involves established organic chemistry reactions, with modern advancements focusing on greener and safer protocols. A thorough understanding of its physicochemical properties and handling requirements is essential for its effective and safe use in research and development.
References
- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. Buy 3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid | 458543-79-8 [smolecule.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 [chemicalbook.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. chemshuttle.com [chemshuttle.com]
Physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details available data, outlines general experimental protocols for its synthesis and analysis, and presents logical workflows for its handling and characterization.
Core Properties and Data
This compound is a substituted pyrazole derivative. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O2 | PubChem[1] |
| Molecular Weight | 160.56 g/mol | PubChem[1] |
| CAS Number | 173841-02-6 | PubChem[1] |
| Appearance | White to off-white crystalline solid (predicted) | ChemShuttle |
| Melting Point | 150-155 °C (for the related compound 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride) | ChemShuttle |
| Boiling Point | Not available | |
| Solubility | Soluble in water, ethanol, and methanol (for the related compound 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride) | ChemShuttle |
| Predicted pKa | 1.90 ± 0.38 (for the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) | ChemicalBook[2] |
| Predicted XlogP | 1.1 | PubChem[1] |
| Monoisotopic Mass | 160.0039551 Da | PubChem[1] |
Table 2: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem.[1]
Experimental Protocols
Synthesis
A plausible synthetic route for this compound involves a multi-step process starting from a suitable pyrazole precursor, followed by methylation, chlorination, and hydrolysis.
Step 1: Methylation of a Pyrazole Precursor (General Procedure)
This step introduces the methyl group at the N1 position of the pyrazole ring.
-
Materials: Pyrazole-5-carboxylic acid ethyl ester, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF).
-
Procedure:
-
Dissolve the pyrazole-5-carboxylic acid ethyl ester in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.
-
Purify the product using techniques like column chromatography or recrystallization.
-
Step 2: Chlorination of the Pyrazole Ring (General Procedure)
This step introduces the chlorine atom at the C3 position.
-
Materials: 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, a chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride), and a solvent (e.g., acetonitrile, dichloromethane).
-
Procedure:
-
Dissolve the methylated pyrazole ester in the solvent.
-
Add the chlorinating agent portion-wise to the solution, maintaining a specific reaction temperature.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Work up the reaction mixture to remove the solvent and any byproducts.
-
Purify the resulting this compound ethyl ester.
-
Step 3: Hydrolysis of the Ethyl Ester (General Procedure)
The final step is the conversion of the ethyl ester to the carboxylic acid.
-
Materials: this compound ethyl ester, a base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid), and a solvent system (e.g., ethanol/water, THF/water).
-
Procedure:
-
Dissolve the chlorinated pyrazole ester in the solvent mixture.
-
Add the base or acid and heat the mixture to reflux.
-
Monitor the reaction until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify it (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
Filter the solid, wash it with cold water, and dry it to obtain the final product, this compound.
-
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition and Processing: Acquire ¹H and ¹³C NMR spectra. Process the data by applying Fourier transformation, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the proton ratios.
-
Expected Signals:
-
¹H NMR: A singlet for the N-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O).
-
¹³C NMR: Signals for the N-methyl carbon, the pyrazole ring carbons (including the carbon bearing the chlorine atom), and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy (General Protocol)
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[3][4]
-
A strong C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.[5]
-
C-H stretching and bending vibrations for the methyl group and the pyrazole ring.
-
C-N and C=N stretching vibrations characteristic of the pyrazole ring.
-
A C-Cl stretching vibration.
-
Mass Spectrometry (MS) (General Protocol)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Expected Results:
-
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (160.56 g/mol ).
-
Characteristic fragment ions resulting from the loss of moieties such as -COOH, -Cl, or -CH₃.
-
Visualizations
The following diagrams illustrate the proposed workflows for the synthesis and analysis of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 127892-62-0 CAS MSDS (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
Technical Guidance: Solubility and Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data, experimental protocols for solubility determination, and the synthetic context of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative data for structurally related compounds to infer potential solubility characteristics. Furthermore, a detailed, standardized experimental protocol for solubility determination is provided, alongside a visualization of a relevant synthetic pathway.
Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |
| Methanol | Not Specified | Slightly Soluble[1] |
Additionally, another related compound, 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride, is reported to have good solubility in water, ethanol, and methanol, suggesting that polar solvents are generally suitable for dissolving pyrazole carboxylic acid derivatives. The presence of both a carboxylic acid group and a chlorinated pyrazole ring in the target compound suggests it will exhibit moderate polarity.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5] This protocol outlines the necessary steps for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Glass vials or flasks with screw caps
-
Orbital shaker or agitator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.[6][7][8]
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4]
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[3][5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method or other appropriate quantitative technique.
-
Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the experimental samples.[2][3]
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
-
Synthetic Pathway Visualization
This compound is a key intermediate in the synthesis of various agrochemicals, such as acaricides. The following diagram illustrates a general synthetic route for the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, where a similar pyrazole carboxylic acid derivative is a precursor.
References
- 1. agreencobio.com [agreencobio.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectral Analysis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, information from analogous structures, and established principles of spectroscopic analysis. The content is structured to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science where pyrazole derivatives are of significant interest.
Compound Overview
Structure and Properties:
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a carboxylic acid group, a chloro substituent, and an N-methyl group imparts specific chemical properties that are crucial for its interaction with biological targets and its utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | PubChem[1][2] |
| Molecular Weight | 160.56 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 160.0039551 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 173841-02-6 | PubChem[1] |
Predicted and Expected Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.
¹H NMR (Proton NMR):
The proton NMR spectrum is expected to show three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[3] |
| ~7.0-7.5 | Singlet | 1H | C4-H | The single proton on the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the adjacent chloro and carboxylic acid groups. |
| ~3.8-4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet in this region. |
¹³C NMR (Carbon NMR):
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[3] |
| ~140-150 | C5 (Carboxylic Acid attached) | The carbon atom of the pyrazole ring attached to the carboxylic acid group. |
| ~135-145 | C3 (Chloro attached) | The carbon atom of the pyrazole ring bearing the chloro substituent. |
| ~110-120 | C4 | The CH carbon of the pyrazole ring. |
| ~35-45 | N-CH₃ | The carbon of the N-methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad band, characteristic of a hydrogen-bonded carboxylic acid.[3] |
| 1680-1720 | C=O stretch | Carboxylic Acid | Strong, sharp absorption.[3] |
| ~1600 | C=N stretch | Pyrazole Ring | Medium to weak absorption. |
| ~1450 | C-H bend | Methyl Group | Medium absorption. |
| 1210-1320 | C-O stretch | Carboxylic Acid | Medium absorption. |
| 920-960 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, medium absorption. |
| ~700-800 | C-Cl stretch | Chloro Group | Medium to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Ion | Predicted m/z |
| [M]⁺ | 160.00 |
| [M+H]⁺ | 161.01 |
| [M+Na]⁺ | 182.99 |
| [M-H]⁻ | 158.99 |
Data sourced from predicted values on PubChemLite.[4]
Experimental Protocols
While specific experimental protocols for this exact molecule are not published, the following are generalized, standard procedures for obtaining the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the acidic proton signal may be exchanged in protic solvents.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined. Both positive and negative ion modes are typically run to observe different adducts.
Synthesis Pathway
A plausible synthesis for this compound can be conceptualized based on known pyrazole chemistry, often involving the hydrolysis of a corresponding ester. A potential synthetic route is outlined below.
Caption: A potential two-step synthesis of the target compound.
Experimental Workflow
The general workflow for the characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.
Caption: Standard workflow for the spectral characterization of a chemical compound.
References
The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids
Introduction: In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold," a core molecular structure frequently found in potent and successful therapeutic agents.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse biological interactions.[3][4][5] The addition of a carboxylic acid functional group to this scaffold further enhances its utility, providing a crucial anchor for molecular interactions and a versatile handle for synthetic modification.[6] This technical guide delves into the seminal discoveries, historical milestones, and key experimental methodologies that have defined the field of pyrazole carboxylic acids, tracing their journey from foundational synthesis to their role in modern drug development.
Foundational Discoveries and Synthesis
The history of pyrazole chemistry begins in the late 19th century. The pyrazole ring itself was first synthesized by German chemist Ludwig Knorr in 1883, not as a simple pyrazole, but as a pyrazolone derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[3] Just a few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole compound by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[3]
These early discoveries paved the way for generalized synthetic routes that remain fundamental to this day. The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative.[5][7]
Experimental Protocol: Knorr Pyrazole Synthesis (General)
This protocol outlines the fundamental reaction for forming a polysubstituted pyrazole ring.
-
Reactant Preparation: A solution of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) is prepared in a suitable solvent, typically ethanol or acetic acid.
-
Hydrazine Addition: A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution. The reaction can be sensitive to pH, and acidic or basic catalysis may be employed.
-
Cyclocondensation: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The product may precipitate directly or require solvent evaporation followed by extraction. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazole derivative.
The regioselectivity of the reaction (i.e., which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl group) can be a challenge, sometimes resulting in a mixture of isomers.[7]
Caption: General workflow for the Knorr Pyrazole Synthesis.
Key Pyrazole Carboxylic Acids in Drug Discovery
The true impact of this chemical class is best illustrated through the discovery and development of specific drugs where the pyrazole carboxylic acid moiety is central to their function or synthesis.
Celecoxib (Celebrex): The Dawn of COX-2 Selectivity
The development of Celecoxib marked a paradigm shift in the management of inflammation and pain.[8] Its discovery was a triumph of rational drug design, stemming from the identification of two distinct cyclooxygenase (COX) isoforms in the early 1990s: COX-1, a constitutive enzyme for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[8] The therapeutic goal was clear: selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to avoid the gastrointestinal side effects common to non-selective NSAIDs.[8]
A team at G.D. Searle & Company, led by John Talley, discovered that diaryl heterocycles were potent and selective COX-2 inhibitors.[8][9] This research culminated in the synthesis of Celecoxib, a diarylpyrazole containing a characteristic benzenesulfonamide group. This sulfonamide moiety is crucial for selectivity, as it binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[8] Celecoxib was launched in 1998 and became the first selective COX-2 inhibitor to reach the market.[9][10]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemical science.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold."[3] This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs and commercial pesticides.[4][5] This technical guide provides a comprehensive overview of the biological significance of the pyrazole ring, detailing its role in the design of anticancer, anti-inflammatory, and antimicrobial agents, as well as its application in the development of herbicides, insecticides, and fungicides. This guide includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.
Medicinal Chemistry Applications
The versatility of the pyrazole core has been extensively exploited in the development of therapeutic agents across a wide range of diseases. Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, enabling potent and selective interactions with various biological targets.[6]
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and tumors.[7] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases.[8][9][10]
1.1.1. Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a key component in numerous protein kinase inhibitors (PKIs).[8] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[8][10]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors.[7] For instance, a novel series of polysubstituted pyrazole derivatives exhibited significant anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[7]
-
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer and plays a critical role in cell growth, proliferation, and survival. A series of novel pyrazole carbaldehyde derivatives were designed as PI3 kinase inhibitors, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[7]
1.1.2. Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives have been shown to interfere with other critical cellular processes in cancer cells, including DNA replication and cell division. Some polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA, leading to anticancer activity.[7]
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50/EC50 | Reference(s) |
| Pyrazole Benzothiazole Hybrid (Compound 25) | VEGFR-2 Inhibition | HT29, PC3, A549, U87MG | 3.17-6.77 µM | [7] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3K Inhibition | MCF7 | 0.25 µM | [7] |
| Polysubstituted Pyrazole Derivative (Compound 59) | DNA Binding | HepG2 | 2 µM | [7] |
| Ruxolitinib | JAK1/JAK2 Inhibition | N/A | ~3 nM | [8] |
| Crizotinib | ALK/ROS1 Inhibition | Various | Varies | [10] |
| Encorafenib | BRAF V600E Inhibition | Various | Varies | [10] |
| Pyrazole-Indole Hybrid (7a) | CDK-2 Inhibition | HepG2 | 6.1 ± 1.9 μM | [11] |
| Pyrazole-Indole Hybrid (7b) | CDK-2 Inhibition | HepG2 | 7.9 ± 1.9 μM | [11] |
| N-phenyl pyrazoline 5 | Tyrosine Kinase Inhibition | Hs578T | 3.95 µM | [5] |
| N-phenyl pyrazoline 5 | Tyrosine Kinase Inhibition | MDA MB 231 | 21.55 µM | [5] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i) | VEGFR-2 Inhibition | PC-3 | 1.24 µM | [12] |
Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, most notably the selective COX-2 inhibitors.[13]
1.2.1. COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] Celecoxib, a widely prescribed anti-inflammatory drug, features a 1,5-diarylpyrazole core that is crucial for its selective binding to the COX-2 enzyme.[13][15]
Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound/Drug | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (SI) | Reference(s) |
| Celecoxib | COX-2 | 15 µM | 0.04 µM | 375 | [13] |
| Deracoxib | COX-2 | 3.9 µM | 0.08 µM | 48.75 | [13] |
| Lonazolac | COX-2 | - | - | - | [13] |
| Phenylbutazone | COX-1/COX-2 | - | - | - | [13] |
| Pyrazole Derivative 5u | COX-2 | 134.12 µM | 1.79 µM | 74.92 | [16] |
| Pyrazole Derivative 5s | COX-2 | 183.11 µM | 2.51 µM | 72.95 | [16] |
| Pyrazole Derivative 10 | COX-2 | - | - | 7.83 | [17] |
| Pyrazole Derivative 27 | COX-2 | - | - | 7.16 | [17] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[18][19] Two approved cephalosporin antibiotics, cefoselis and ceftolozane, contain a pyrazole ring.[18]
Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| N-Benzoic acid derived pyrazole hydrazone (3) | A. baumannii | 4 | [18] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli 1924 | 1 | [18] |
| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [18] |
| Triazine-fused pyrazole (32) | S. epidermidis | 0.97 | [18] |
| Triazine-fused pyrazole (32) | E. cloacae | 0.48 | [18] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | A. niger | 7.8 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9 | [6] |
| Indazole 5 | S. aureus (MDR) | 64 | [20] |
| Pyrazoline 9 | S. aureus (MDR) | 4 | [20] |
Agrochemical Applications
The pyrazole ring is a "privileged" structure not only in pharmaceuticals but also in the agrochemical industry, where it is a key component of many commercially successful fungicides, herbicides, and insecticides.[5]
Fungicides
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), leading to a blockage of ATP production and ultimately fungal cell death.[5] Examples of commercial SDHI fungicides containing a pyrazole-carboxamide group include Bixafen, Fluxapyroxad, and Sedaxane.[5]
Table 4: Fungicidal Activity of Representative Pyrazole Derivatives
| Compound/Fungicide | Pathogen | EC50 (µg/mL) | Reference(s) |
| Pyrazole Derivative 26 | B. cinerea | 2.432 | [7] |
| Pyrazole Derivative 26 | R. solani | 2.182 | [7] |
| Pyrazole Derivative 26 | V. mali | 1.787 | [7] |
| Pyrazole Derivative 26 | T. cucumeris | 1.638 | [7] |
| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 | [13] |
| Pyrazole Analogue 1v | F. graminearum | 0.0530 µM | [3] |
| Pyrazole Derivative 10d | G. graminis var. tritici | >90% inhibition at 50 µg/mL | [21] |
| Pyrazole Derivative 10e | G. graminis var. tritici | >90% inhibition at 50 µg/mL | [21] |
Herbicides
Pyrazole-containing compounds are effective herbicides that often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the tyrosine degradation pathway, leading to a bleaching effect in plants and ultimately their death.[22]
Table 5: Herbicidal Activity of Representative Pyrazole Derivatives
| Compound/Herbicide | Weed Species | Activity | Reference(s) |
| Pyrazole Benzophenone 5n | Barnyard grass | Good activity at 0.05 mmol m⁻² | [14] |
| Pyrazole Benzophenone 5o | Barnyard grass | Good activity at 0.05 mmol m⁻² | [14] |
| Pyrazole Isothiocyanate 3-1 | E. crusgalli | EC50 = 64.32 µg/mL | [4] |
| Pyrazole Isothiocyanate 3-7 | D. glomerata | EC50 = 59.41 µg/mL | [4] |
| Pyrazole derivative 10a | Barnyard grass | EC50 = 10.37 g/ha | [23] |
Insecticides
Pyrazole-based insecticides are highly effective against a broad range of agricultural pests. A prominent example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel in the insect's nervous system, leading to central nervous system disruption and death.[5]
Table 6: Insecticidal Activity of Representative Pyrazole Derivatives
| Compound/Insecticide | Pest Species | LC50/LD50 | Reference(s) |
| Fipronil | Cockroach GABA receptor | IC50 = 28 nM | [24][25] |
| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide 2 | S. littoralis (2nd instar) | 0.553 mg/L | [15] |
| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide 2 | S. littoralis (4th instar) | 1.28 mg/L | [15][26] |
| Pyrazoline 7 | C. pipiens (lab strain) | 180.35 µg/mL | |
| Pyrazoline 5 | C. pipiens (lab strain) | 222.87 µg/mL | [25] |
| Pyrazolidine derivative 2d | C. quinquefasciatus | LD50 = 15.4 µg/mL | [27] |
Experimental Protocols
Synthesis of Pyrazole Derivatives
3.1.1. General Knorr-Type Pyrazole Synthesis
This protocol describes a classic method for synthesizing 1,3,5-substituted pyrazoles.
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.[3]
-
3.1.2. Synthesis of Celecoxib
-
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.
-
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, remove the solvent and dissolve the residue in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by recrystallization to yield Celecoxib.[8]
-
3.1.3. Synthesis of Fipronil
-
Procedure: A common synthetic route involves the oxidation of a precursor thio-pyrazole.
-
A mixture of 5-amino-l-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, a halogenated organic acid (e.g., trichloroacetic acid), a solvent (e.g., chlorobenzene), and a catalyst (e.g., boric acid) is prepared and cooled.
-
Aqueous hydrogen peroxide is added, and the mixture is stirred for an extended period.
-
After workup, the crude Fipronil is isolated and purified, typically by recrystallization.[28]
-
Biological Evaluation
3.2.1. In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and a DMSO negative control to the wells of a 384-well plate.
-
Add the kinase enzyme solution and incubate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for a set period at a controlled temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Measure the luminescence, which is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition and determine the IC50 value.[8]
-
3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test pyrazole compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][16][29]
-
3.2.3. In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Procedure:
-
Use a commercial colorimetric or fluorometric COX inhibitor screening kit.
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cofactor, and probe.
-
Add the test compounds, a known inhibitor for positive control, and a vehicle control.
-
Add the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence over time to determine the rate of reaction.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[30][31]
-
3.2.4. Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
-
Procedure (Broth Microdilution Method):
-
Prepare serial twofold dilutions of the test pyrazole compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways and mechanisms through which pyrazole-containing compounds exert their biological effects is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole-based inhibitors.
PI3K/Akt Signaling Pathway in Cell Survival
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.
Mechanism of Action of Fipronil on GABA-gated Chloride Channels
Caption: Fipronil's mechanism of action on the insect GABA-gated chloride channel.
Mechanism of Action of SDHI Fungicides
Caption: Mechanism of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Conclusion
The pyrazole ring is undeniably a cornerstone of modern medicinal and agrochemical research. Its remarkable versatility and favorable physicochemical properties have led to the development of a multitude of successful drugs and pesticides. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological targets and the application of rational design principles, promises to yield even more innovative and effective chemical entities for the benefit of human health and agriculture. This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the biological significance of the pyrazole ring, supported by quantitative data, detailed experimental protocols, and clear visualizations of underlying mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. researchgate.net [researchgate.net]
- 24. zenodo.org [zenodo.org]
- 25. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jksus.org [jksus.org]
- 28. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 29. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
The Pyrazole Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. When functionalized with a carboxylic acid group, the pyrazole scaffold gains an additional critical feature for drug design—a key site for ionic interactions and hydrogen bonding, which often enhances binding affinity and modulates pharmacokinetic properties. This technical guide provides a comprehensive overview of pyrazole-based carboxylic acids in drug discovery, covering their synthesis, diverse biological activities, and the mechanisms of action of prominent drug candidates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Synthesis of Pyrazole-Based Carboxylic Acids
The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr in 1883.[1] This versatile method allows for the synthesis of a wide array of substituted pyrazoles. The introduction of a carboxylic acid moiety can be achieved by using appropriate precursors or through subsequent functional group transformations.
A general and robust method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a β-ketoester with a hydrazine. The resulting pyrazolone can then be converted to the corresponding pyrazole carboxylic acid.
Representative Experimental Protocol: Synthesis of 5-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid
This protocol outlines a common synthetic route starting from a β-diketone and a substituted hydrazine.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for acidification)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cyclocondensation: To a solution of the 1,3-diketone in ethanol, add phenylhydrazine hydrochloride and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Applications
Pyrazole-based carboxylic acids have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas. Their ability to mimic or replace other aromatic systems, coupled with favorable pharmacokinetic profiles, makes them attractive candidates for drug development.[3]
Anti-inflammatory and Analgesic Activity
A significant number of pyrazole-containing drugs are nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The most prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[5] The carboxylic acid functionality is not present in Celecoxib itself but in some of its analogs and other pyrazole-based NSAIDs, where it plays a crucial role in binding to the active site of COX enzymes.
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]
Below is a diagram illustrating the COX-2 signaling pathway and the site of action of selective inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The described synthetic route is a robust three-step process commencing from commercially available starting materials.
I. Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a sequential three-step process. The general workflow involves the N-methylation of a pyrazole precursor, followed by selective chlorination of the pyrazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
II. Quantitative Data Summary
The following tables summarize the reactants, reagents, and expected outputs for each step of the synthesis.
Table 1: N-Methylation of Ethyl Pyrazole-5-carboxylate
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl pyrazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | 10.0 g | 1.0 |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 10.8 g (8.1 mL) | 1.2 |
| Sodium carbonate | Na₂CO₃ | 105.99 | 11.3 g | 1.5 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Purity |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | ~10.0 g (85%) | >95% |
Table 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 10.0 g | 1.0 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 9.5 g | 1.1 |
| Acetonitrile | C₂H₃N | 41.05 | 200 mL | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Purity |
| Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | C₇H₉ClN₂O₂ | 188.61 | ~10.9 g (90%) | >95% |
Table 3: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | C₇H₉ClN₂O₂ | 188.61 | 10.0 g | 1.0 |
| Sodium hydroxide | NaOH | 40.00 | 4.2 g | 2.0 |
| Methanol | CH₄O | 32.04 | 100 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | to pH 2-3 | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Purity |
| This compound | C₅H₅ClN₂O₂ | 160.56 | ~7.8 g (92%) | >98% |
III. Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
This procedure details the N-methylation of ethyl pyrazole-5-carboxylate using dimethyl sulfate.
Methodology:
-
To a solution of ethyl pyrazole-5-carboxylate (1.0 eq) in dichloromethane, add sodium carbonate (1.5 eq).
-
Heat the resulting mixture to 40°C.
-
To the heated solution, add dimethyl sulfate (1.2 eq) dropwise.
-
Reflux the reaction mixture for 24 hours.
-
After completion, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the crude product and purify by silica gel column chromatography.
Step 2: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
This protocol describes the selective chlorination of the pyrazole ring at the 3-position using N-chlorosuccinimide (NCS).
Methodology:
-
Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.
Methodology:
-
Dissolve ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for approximately 1 hour.
-
After the reaction is complete, pour the mixture into ice water.
-
Neutralize the solution and then acidify to pH 2-3 using concentrated hydrochloric acid.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and dry to obtain the final product.
-
Recrystallization from a suitable solvent such as isopropanol can be performed for further purification.[1]
IV. Logical Relationship of Key Synthetic Steps
The synthesis follows a logical progression where the pyrazole core is first functionalized with the desired N-methyl group, followed by the introduction of the chloro substituent, and finally, the conversion of the ester to the carboxylic acid.
Caption: Logical progression of the key synthetic transformations.
References
Synthesis Protocol for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester precursor followed by its hydrolysis to the final carboxylic acid.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. This intermediate is then subjected to hydrolysis to yield the target carboxylic acid.
Caption: Synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
This step outlines a plausible method for the synthesis of the ester intermediate. The initial cyclization to form the pyrazole ring is followed by chlorination.
Materials:
-
Ethyl 3-oxobutanoate
-
Methylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Formation of Ethyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxobutanoate (1 equivalent) in ethanol.
-
Add methylhydrazine (1 equivalent) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Chlorination: To the crude product from the previous step, cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the synthesized ester to the final carboxylic acid product.
Materials:
-
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
III. Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Ethyl 3-oxobutanoate | Methylhydrazine | Ethanol | Reflux | 4 - 6 | 85 - 95 |
| 1b | Ethyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate | POCl₃ | Neat | 80 - 90 | 2 - 3 | 70 - 85 |
| 2 | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | NaOH | Ethanol/Water | 50 - 60 | 2 - 4 | 90 - 98 |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Laboratory Preparation of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol outlines a multi-step synthesis beginning with the methylation of diethyl 1H-pyrazole-3,5-dicarboxylate, followed by selective hydrolysis and a subsequent chlorination step. This document is intended for an audience with a background in synthetic organic chemistry.
Introduction
Substituted pyrazole carboxylic acids are important structural motifs in a wide range of biologically active molecules. Specifically, this compound serves as a crucial building block for the synthesis of novel therapeutic agents and pesticides. The synthetic route described herein is based on established chemical transformations for pyrazole derivatives, providing a reliable method for obtaining the target compound in a laboratory setting.
Experimental Protocols
This synthesis is proposed as a three-step process.
Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This procedure follows a method analogous to the N-methylation of pyrazole dicarboxylates.[1]
-
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium carbonate to the solution.
-
While stirring, add iodomethane dropwise to the mixture.
-
Heat the reaction mixture to 60°C and maintain it overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (10:1).
-
Upon completion, filter the reaction mixture to remove solid potassium carbonate.
-
Rinse the filter cake with acetone.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter to remove any insoluble matter.
-
Evaporate the solvent from the filtrate to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
-
Step 2: Synthesis of 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
This step involves the selective hydrolysis of the diester obtained in Step 1, a common procedure for differentiating ester groups on a pyrazole core.[1]
-
Materials:
-
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
Methanol
-
Potassium hydroxide (KOH) solution in methanol (e.g., 3.0 M)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve the diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium hydroxide in methanol dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature (25°C) and stir for 10 hours.
-
Monitor the reaction by TLC with a mobile phase of petroleum ether/ethyl acetate (1:1).
-
Once the reaction is complete, evaporate the organic solvent.
-
Dissolve the residue in water.
-
Acidify the aqueous solution to a pH of 2-3 by adding concentrated hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Step 3: Synthesis of this compound
This final step involves the chlorination of the pyrazole ring. While direct chlorination at the 3-position of this specific substrate is not extensively documented, a common method for introducing a chlorine atom to a heterocyclic ring is via a hydroxyl intermediate. The following is a proposed two-stage process involving the conversion to a 3-hydroxy intermediate followed by chlorination.
-
Sub-step 3a: Synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid (Hypothetical Intermediate)
-
Note: This is a proposed intermediate. The synthesis would likely proceed via a Hofmann, Curtius, or similar rearrangement from the 3-ethoxycarbonyl group to an amine, followed by diazotization and hydrolysis. Alternatively, a different starting material may be more direct.
-
-
Sub-step 3b: Chlorination of 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid
-
This procedure is based on analogous transformations of hydroxypyrazoles to chloropyrazoles.
-
-
Materials:
-
3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane)
-
Ice-water
-
-
Procedure:
-
In a well-ventilated fume hood, suspend 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid in an inert solvent such as dichloromethane.
-
Slowly add phosphorus oxychloride (or thionyl chloride) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary.
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Expected Yield (%) |
| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | K₂CO₃, CH₃I | Acetone | Overnight | 60°C | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | >90 |
| 2 | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | KOH in Methanol, HCl | Methanol | 10 hours | 0°C to 25°C | 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 80-90 |
| 3b | 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid | POCl₃ or SOCl₂ | Dichloromethane | Several hours | Reflux | This compound | 60-70 |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Proposed synthetic pathway for this compound.
References
Applications of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid in Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in the development of modern agrochemicals. Its unique structural features allow for the synthesis of a diverse range of bioactive molecules, particularly fungicides, herbicides, and insecticides. This document provides detailed application notes on its use, focusing on the synthesis of potent agrochemicals, their mode of action, and relevant experimental protocols for their preparation and evaluation. The primary application of this intermediate lies in the synthesis of pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as succinate dehydrogenase inhibitors (SDHIs).
Application in Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
The most prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of pathogenic fungi in various crops.
Mode of Action: Inhibition of Fungal Respiration
Pyrazole carboxamide fungicides synthesized from this intermediate act as Succinate Dehydrogenase Inhibitors (SDHIs). They target and block the function of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a rapid depletion of ATP, the primary energy currency of the cell. The ultimate result is the cessation of fungal growth and spore germination, and eventually, cell death.
A diagram illustrating the signaling pathway of SDHI fungicides is provided below.
Application Notes and Protocols: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block for Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of potent fungicides. The primary mode of action for many fungicides derived from this scaffold is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.
Introduction
Pyrazole carboxamides represent a significant class of fungicides, with many commercialized products demonstrating broad-spectrum activity against a variety of plant pathogenic fungi. The structural core of these fungicides often includes a substituted pyrazole ring, which is crucial for their biological activity. This compound is a valuable starting material for the synthesis of novel pyrazole carboxamide derivatives, offering a strategic point for chemical modification to optimize antifungal efficacy. Fungicides developed from this building block are primarily succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, leading to cell death.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fungicides derived from this compound typically function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death. The pyrazole carboxamide moiety plays a critical role in the binding of the inhibitor to the target enzyme.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Synthesis of Fungicides
The general synthetic route to producing pyrazole carboxamide fungicides from this compound involves two key steps:
-
Formation of the Acid Chloride: The carboxylic acid is activated by converting it into the more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The resulting 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is then reacted with a selected aromatic or aliphatic amine to form the final pyrazole carboxamide fungicide. The choice of the amine component is critical for determining the final compound's spectrum of activity and potency.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of N-substituted 3-chloro-1-methyl-1H-pyrazole-5-carboxamides
Materials:
-
3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
-
Substituted amine (1 equivalent)
-
Triethylamine (TEA) or pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-substituted 3-chloro-1-methyl-1H-pyrazole-5-carboxamide.
Antifungal Activity Data
The following table summarizes the in vitro antifungal activity (EC₅₀ values) of various pyrazole carboxamide fungicides against common plant pathogenic fungi. While not all are direct derivatives of this compound, they represent the broader class of pyrazole carboxamide SDHIs and provide a benchmark for newly synthesized compounds.
| Compound Class | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.016 - 3.79 | [1] |
| Botrytis cinerea | 0.0214 - 3.31 | [2] | |
| Valsa mali | 1.77 - 9.19 | ||
| Sclerotinia sclerotiorum | 0.14 - 3.54 | ||
| Fusarium graminearum | 0.0530 (µM) | [3] |
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave to sterilize. Allow it to cool to 45-50 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. A DMSO control should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the colony diameter of the fungal growth after a set incubation period (e.g., 48-72 hours).
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data at various concentrations.
Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay
Materials:
-
Mitochondria isolated from the target fungus
-
Synthesized pyrazole carboxamide compounds
-
Potassium phosphate buffer
-
Succinate
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the target fungal species using standard cell fractionation techniques.
-
Prepare a reaction mixture containing potassium phosphate buffer, succinate, and the test compound at various concentrations.
-
Initiate the reaction by adding the mitochondrial suspension.
-
Add PMS and DCPIP to the reaction mixture. The reduction of DCPIP by the SDH activity can be monitored spectrophotometrically by the decrease in absorbance at 600 nm.
-
Measure the rate of DCPIP reduction in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition of SDH activity for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) from the dose-response curve.
Caption: Workflow for the SDH inhibition assay.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel pyrazole carboxamide fungicides. Its straightforward conversion to a reactive acid chloride allows for the facile synthesis of a diverse library of potential antifungal agents. The established protocols for synthesis and biological evaluation provided in these notes offer a solid foundation for researchers to explore the potential of this scaffold in the discovery of new and effective crop protection agents. The primary mode of action through SDH inhibition is a well-validated target, and structure-activity relationship studies on derivatives from this starting material will likely yield potent new fungicides.
References
Application Notes: Derivatization of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] The pyrazole scaffold is a key feature in many compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties.[2][3][4] The reactivity of this molecule at two key positions—the carboxylic acid group at C5 and the chloro-substituent at C3—allows for diverse derivatization strategies to generate extensive compound libraries for screening and development.
This document provides detailed protocols for the primary derivatization pathways of this compound, focusing on the formation of amides and esters, which are among the most common functional groups in medicinal chemistry.[5]
Derivatization Pathways
The primary synthetic routes for derivatizing the title compound involve nucleophilic acyl substitution at the carboxylic acid and nucleophilic aromatic substitution at the C3-chloro position. The carboxylic acid is typically activated first to facilitate reactions with nucleophiles like amines and alcohols.
Caption: Key derivatization routes for the title compound.
Section 1: Amide Bond Formation
The conversion of the carboxylic acid moiety to an amide is a cornerstone of medicinal chemistry.[5] The most efficient method involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.[6][7]
Experimental Protocol 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride/oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.
Caption: Workflow for acid chloride synthesis.
Experimental Protocol 2: General Amide Synthesis
This protocol uses the acid chloride generated in Protocol 1 to react with various amines.
Materials:
-
Crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
-
Primary or secondary amine (R¹R²NH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM or THF under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and the base (e.g., TEA, 1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine/base solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide.
Data Summary: Amide Synthesis
| Amine Nucleophile | Base | Solvent | Typical Yield (%) | Reference Principle |
| Primary Aliphatic Amines | Triethylamine | DCM | Good to Excellent | [5] |
| Secondary Aliphatic Amines | Triethylamine | DCM / THF | Good to Excellent | [6] |
| Anilines (Aromatic Amines) | Pyridine | Toluene / Xylene | Moderate to Good | [9] |
| Heterocyclic Amines | Triethylamine | DCM | Good to Excellent | [10] |
Yields are generalized based on standard amidation reactions. Actual yields may vary.
Section 2: Ester Bond Formation
Esterification is another critical derivatization for modifying the compound's physicochemical properties. This can be achieved either directly from the carboxylic acid via Fischer esterification or from the acid chloride intermediate.
Experimental Protocol 3: Fischer Esterification
This protocol describes the direct conversion of the carboxylic acid to an ester using an alcohol and an acid catalyst.[8]
Materials:
-
This compound
-
Alcohol (R-OH, often used as solvent)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or HCl gas)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, so longer times or removal of water may be necessary.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation.
Data Summary: Ester Synthesis
| Alcohol | Method | Catalyst | Typical Yield (%) | Reference Principle |
| Methanol / Ethanol | Fischer Esterification | H₂SO₄ | Good | [8] |
| Propanol / Butanol | Fischer Esterification | H₂SO₄ | Moderate to Good | [8] |
| Various Alcohols | From Acid Chloride | Pyridine | Excellent | [7][11] |
| Ethyl Alcohol | Electrochemical Chlorination | HCl | 61-88% | [12] |
Yields are generalized or from related pyrazole systems. Actual yields may vary.
Conclusion
This compound is a valuable scaffold that can be readily derivatized. The protocols outlined above for amide and ester formation provide robust and versatile methods for generating novel analogues. These derivatives can then be evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic agents and agrochemicals. Researchers can adapt these general procedures to a wide variety of amines and alcohols to build diverse chemical libraries.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 173841-02-6) is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[2] This compound serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. Its structure, featuring a carboxylic acid group and a chlorine substituent, offers versatile handles for chemical modification.
This document provides detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds, along with an overview of its potential applications and relevant biological pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 173841-02-6 | [1] |
Synthesis Protocol
The following is a representative multi-step protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally related pyrazole carboxylic acids, particularly the methylation and chlorination of pyrazole precursors.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound.
Step 1: N-Methylation of Ethyl 3-pyrazolecarboxylate
This step involves the methylation of the pyrazole ring nitrogen. Dimethyl carbonate is a greener alternative to traditional methylating agents like dimethyl sulfate.
Materials:
-
Ethyl 3-pyrazolecarboxylate
-
Dimethyl Carbonate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 3-pyrazolecarboxylate (1 eq.) in DMF, add potassium carbonate (2 eq.).
-
Add dimethyl carbonate (1.5 eq.) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure to obtain crude ethyl 1-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.
Step 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
This step introduces the chloro-substituent at the 3-position of the pyrazole ring. Sulfuryl chloride is an effective chlorinating agent for this transformation.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.
Step 3: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
The final step is the saponification of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Dissolve the crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery and Agrochemicals
While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. It serves as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.
| Application Area | Potential Use | Rationale |
| Medicinal Chemistry | Synthesis of anti-inflammatory, anticancer, and antimicrobial agents. | The pyrazole core is a well-known pharmacophore. The carboxylic acid allows for amide coupling to generate libraries of compounds for screening. |
| Agrochemicals | Precursor for insecticides and herbicides. | Many commercial pesticides are pyrazole carboxamide derivatives. |
Representative Biological Pathway: COX-2 Inhibition
Many pyrazole-containing compounds exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The following diagram illustrates this general mechanism.
Caption: General mechanism of COX-2 inhibition by pyrazole derivatives.
Safety and Handling
This compound is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound and related pyrazole carboxylic acids are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For achieving high purity, recrystallization is often a preferred and effective method.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, in syntheses involving the hydrolysis of a corresponding ester, the unhydrolyzed ester is a common impurity. Other potential by-products could arise from side reactions during the chlorination or methylation steps of the pyrazole ring synthesis.
Q3: How can I monitor the purity of my sample during the purification process?
A3: The purity of the product can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][3] TLC is a quick method to assess the number of components in a mixture, while HPLC provides quantitative information about the purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | - Try a different solvent or a solvent mixture. For carboxylic acids, polar solvents like ethanol, isopropanol, or water can be good starting points.[1][4] - Increase the volume of the solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar. | - Reheat the solution to redissolve the oil, and then allow it to cool more slowly. - Add a small amount of a more polar co-solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or refrigerator. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period or to a lower temperature. - Consider using a different solvent in which the compound is less soluble when cold. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The chosen eluent system has incorrect polarity. The column was not packed properly. | - Optimize the eluent system using TLC. A good starting point for acidic compounds is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is stuck on the column. | The compound is too polar for the chosen eluent system. The compound may be interacting strongly with the stationary phase (e.g., silica gel, which is acidic). | - Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small percentage of methanol or acetic acid to the eluent can help it move down the column. - Consider using a different stationary phase, such as alumina or reverse-phase silica. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a similar compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, isopropanol was used to achieve high purity (>99.5%).[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
General Acid-Base Extraction Workflow
This method is useful for separating the acidic product from neutral or basic impurities.
Caption: Workflow for purification by acid-base extraction.
Troubleshooting Logic
Caption: Decision-making flowchart for selecting a purification method.
References
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Based on typical synthetic routes, several classes of impurities can be encountered. These primarily include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. The specific impurities will depend on the chosen synthetic pathway. A common route involves the cyclization of a β-ketoester with methylhydrazine, followed by chlorination and hydrolysis.
Q2: Can you provide a summary of potential impurities and their sources?
A2: Certainly. The following table summarizes the most probable impurities, their potential sources, and their chemical structures.
| Impurity Name | Structure | Potential Source(s) |
| Starting Materials & Intermediates | ||
| Ethyl 2-chloro-3-oxobutanoate | 0&chof=png&cht=tx&chl=%5Ctext%7BEthyl%202-chloro-3-oxobutanoate%7D" alt="Chemical structure for Ethyl 2-chloro-3-oxobutanoate"> | |
| Methylhydrazine | 0&chof=png&cht=tx&chl=%5Ctext%7BMethylhydrazine%7D" alt="Chemical structure for Methylhydrazine"> | |
| Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | 0&chof=png&cht=tx&chl=%5Ctext%7BEthyl%203-chloro-1-methyl-1H-pyrazole-5-carboxylate%7D" alt="Chemical structure for Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate"> | |
| Isomeric Impurities | ||
| 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | 0&chof=png&cht=tx&chl=%5Ctext%7B5-Chloro-1-methyl-1H-pyrazole-3-carboxylic%20acid%7D" alt="Chemical structure for 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid"> | |
| Over-reaction/Side-reaction Products | ||
| Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid | 0&chof=png&cht=tx&chl=%5Ctext%7BDichloro-1-methyl-1H-pyrazole-5-carboxylic%20acid%7D" alt="Chemical structure for Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid"> | |
| Degradation Products | ||
| 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid | 0&chof=png&cht=tx&chl=%5Ctext%7B3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic%20acid%7D" alt="Chemical structure for 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid"> |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Presence of significant amounts of unreacted starting materials in the crude product.
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Possible Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
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Troubleshooting Steps:
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Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
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Optimize Reaction Time: Extend the reaction time until the starting materials are consumed.
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Adjust Temperature: Gradually increase the reaction temperature within the limits of the stability of reactants and products.
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Improve Mixing: Ensure efficient stirring, especially for heterogeneous mixtures.
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Problem 2: Formation of the isomeric impurity, 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
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Possible Cause: The cyclization reaction between the β-ketoester and methylhydrazine is not fully regioselective.
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Troubleshooting Steps:
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Choice of Starting Materials: The regioselectivity of the Knorr pyrazole synthesis can be influenced by the nature of the substituents on the dicarbonyl compound.[1]
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Control of Reaction Conditions: Varying the reaction solvent, temperature, and the presence of a catalyst can influence the ratio of isomers formed.
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Purification: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired isomer from the unwanted one. HPLC methods can be developed to monitor the separation efficiency.
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Problem 3: Incomplete hydrolysis of the ester intermediate.
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Possible Cause: Insufficient amount of hydrolyzing agent (e.g., NaOH or KOH), inadequate reaction time, or low reaction temperature.
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Troubleshooting Steps:
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Stoichiometry of Base: Ensure a sufficient molar excess of the base is used to drive the hydrolysis to completion.
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Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the disappearance of the ester peak by HPLC or GC.
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Solvent System: The choice of solvent can affect the rate of hydrolysis. A co-solvent system (e.g., water/ethanol) may be necessary to ensure the solubility of both the ester and the base.
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Experimental Protocols
1. Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (Intermediate)
This protocol is a general representation and may require optimization.
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Step 1: Pyrazole Ring Formation:
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To a solution of ethyl 2-chloro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-10 °C).
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Allow the reaction to stir at room temperature for a specified time, monitoring by TLC or HPLC until the starting materials are consumed.
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Remove the solvent under reduced pressure. The crude product is a mixture of regioisomeric pyrazole esters.
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Step 2: Chlorination (if starting from a non-chlorinated precursor):
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If the synthesis starts from a precursor without the chloro group at the 3-position, a chlorination step using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would be necessary. This step requires careful control of stoichiometry and temperature to avoid over-chlorination.
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2. Hydrolysis to this compound
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Dissolve the crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (or another suitable base) and heat the mixture to reflux.
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Monitor the reaction by HPLC until the ester is no longer detected.
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Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum.
3. Analytical Method: HPLC for Purity Assessment
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Column: A reverse-phase C18 column is typically suitable.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a suitable wavelength (e.g., 220-254 nm).
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Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., mobile phase).
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Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The relative peak areas can be used to estimate the purity. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium formate should be used.[2]
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and potential impurity formation.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low product purity.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important intermediate. Below you will find a comprehensive set of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and comparative data to enhance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A practical and common synthetic pathway involves a multi-step process beginning with the formation of a pyrazole ester, followed by N-methylation, chlorination, and subsequent hydrolysis to the desired carboxylic acid. This approach allows for controlled introduction of the required substituents onto the pyrazole ring.
Q2: I am observing the formation of isomeric byproducts. What are the likely causes and how can this be mitigated?
A2: The formation of regioisomers is a frequent challenge, particularly during the N-methylation of the pyrazole ring. The use of unsymmetrical starting materials can also lead to isomeric products during the initial cyclization. To enhance regioselectivity, careful selection of reagents and reaction conditions is crucial. For N-methylation, the choice of solvent can significantly influence the outcome.
Q3: My yields are consistently low. What are the primary factors to investigate?
A3: Low yields can be attributed to several factors including incomplete reactions, the formation of side products, or degradation of the product under the reaction conditions. It is essential to monitor the reaction progress closely, ensure the purity of starting materials, and optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Troubleshooting Guide
Issue 1: Low Yield in Pyrazole Ring Formation
Question: During the initial cyclocondensation to form the pyrazole ring, my yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields in the Knorr pyrazole synthesis or related cyclizations can often be traced back to several key areas:
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Incomplete Reaction: The condensation reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. The use of a microwave reactor can sometimes improve yields and reduce reaction times.
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Suboptimal pH: The reaction is sensitive to pH.
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Solution: A catalytic amount of a weak acid, such as acetic acid, is often beneficial to facilitate the initial hydrazone formation. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.
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Side Product Formation: The formation of stable intermediates, such as hydroxylpyrazolidines, may occur and not readily dehydrate to the final pyrazole.
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Solution: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can promote the formation of the desired aromatic pyrazole.
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Issue 2: Poor Regioselectivity during N-Methylation
Question: I am obtaining a mixture of N1 and N2 methylated pyrazole isomers. How can I improve the selectivity for the desired 1-methyl isomer?
Answer:
Achieving high regioselectivity in the N-methylation of pyrazoles is a common challenge. The following strategies can be employed to favor the desired N1-methylation:
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Solvent Choice: The solvent can have a dramatic effect on regioselectivity.
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Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the N1 isomer.
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Sterically Hindered Methylating Agents: The steric bulk of the methylating agent can influence the site of attack.
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Solution: While standard methylating agents like dimethyl sulfate or methyl iodide are common, exploring sterically bulkier reagents might offer improved selectivity in some cases.
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Issue 3: Inefficient Chlorination or Multiple Chlorination Products
Question: My chlorination step is resulting in a low yield of the desired 3-chloro product, and I'm observing starting material and/or dichlorinated byproducts. How can I optimize this step?
Answer:
The chlorination of the pyrazole ring requires careful control to achieve high selectivity and yield.
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Choice of Chlorinating Agent: Different chlorinating agents exhibit varying reactivity and selectivity.
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Solution: Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent. Other options include a mixture of hydrochloric acid and hydrogen peroxide, or electrochemical chlorination. The choice of reagent will depend on the substrate and available equipment.
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Reaction Conditions: Temperature and reaction time are critical parameters.
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Solution: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to avoid over-chlorination.
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Stoichiometry: The molar ratio of the chlorinating agent to the pyrazole substrate is crucial.
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Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent. A large excess can lead to the formation of dichlorinated and other polychlorinated byproducts.
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Issue 4: Difficulty in Hydrolyzing the Pyrazole Ester
Question: The final hydrolysis of the ethyl ester to the carboxylic acid is sluggish or incomplete. What conditions can be used to improve this transformation?
Answer:
The hydrolysis of pyrazole esters, which can be sterically hindered, may require more forcing conditions than simple esters.
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Basic Hydrolysis: This is the most common method.
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Solution: Use an excess of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent such as methanol or ethanol. Heating the reaction mixture to reflux is often necessary.
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Acidic Hydrolysis: An alternative to basic hydrolysis.
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Solution: Refluxing the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution can also effect hydrolysis. This method is useful if the molecule contains base-sensitive functional groups.
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Non-aqueous Conditions: For particularly stubborn esters, non-aqueous hydrolysis can be effective.
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Solution: A method using potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO has been shown to be effective for the hydrolysis of hindered esters at room temperature.
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Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
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To a solution of a suitable 1,3-dicarbonyl ester (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
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Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
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Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.
Protocol 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
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Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add sulfuryl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC or GC-MS.
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Upon completion, carefully quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with the same solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography.
Protocol 3: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
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Dissolve ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
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Add an excess of sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data on Reaction Yields
The following tables summarize reported yields for similar chlorination and hydrolysis reactions, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Comparison of Chlorination Methods for Pyrazole Derivatives
| Chlorinating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) |
| SO₂Cl₂ | Ethyl 1-methyl-pyrazole-5-carboxylate | Dichloromethane | 0 - RT | ~85-95 |
| HCl / H₂O₂ | Ethyl 1-methyl-3-ethyl-pyrazole-5-carboxylate | Dichloroethane | 20 - 70 | up to 95.2 |
| Electrochemical | Ethyl 1-methyl-3-ethyl-pyrazole-5-carboxylate | Acetonitrile/HCl | 0 - 40 | 61.6 - 87.9 |
Table 2: Comparison of Hydrolysis Conditions for Pyrazole Esters
| Base/Acid | Substrate | Solvent | Temperature (°C) | Yield (%) |
| NaOH | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | aq. Methanol | RT | >90 |
| LiOH | Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | Ethanol/Water | 50 | 95 |
| HCl | Generic Pyrazole Ester | Water | Reflux | Variable |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
Technical Support Center: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
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Synthesis of a 1-methyl-1H-pyrazole-5-carboxylate ester: This is typically achieved through the cyclocondensation of a β-ketoester with a methylhydrazine derivative.
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Chlorination of the pyrazole ring: The ester from the previous step is chlorinated at the 3-position. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂).
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Hydrolysis of the ester: The resulting chloro-ester is hydrolyzed to the final carboxylic acid product, usually under acidic or basic conditions.
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is crucial for obtaining a high yield and purity of the desired product. Key parameters to control include:
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Temperature: Exothermic reactions are common, and temperature control is essential to prevent over-chlorination and other side reactions.
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Stoichiometry of the chlorinating agent: Using an excess of the chlorinating agent can lead to the formation of dichlorinated byproducts.
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Reaction time: Prolonged reaction times can also contribute to the formation of impurities.
Q3: Are there greener alternatives to traditional chlorinating agents like sulfuryl chloride?
A3: Yes, a mixture of hydrochloric acid and hydrogen peroxide is a more environmentally friendly option that avoids the generation of sulfurous gas byproducts. Electrochemical chlorination is another green alternative that minimizes the use of corrosive reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Chlorination | - Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. - If using HCl/H₂O₂, ensure the concentrations and stoichiometry are correct. |
| Incomplete Hydrolysis | - Ensure sufficient reaction time and appropriate temperature for the hydrolysis step. - For basic hydrolysis, ensure at least two equivalents of base are used to drive the reaction to completion. For acidic hydrolysis, ensure a sufficient concentration of acid. |
| Product Loss During Workup | - Optimize the extraction and purification steps. Ensure the pH is correctly adjusted during the workup to precipitate the carboxylic acid fully. |
| Decarboxylation of the Product | - Avoid excessive temperatures during the final steps of the synthesis and purification, particularly if acidic or basic conditions are present. |
Problem 2: Presence of significant impurities in the final product.
| Impurity | Possible Cause of Formation | Troubleshooting and Prevention |
| Unreacted 1-methyl-1H-pyrazole-5-carboxylic acid | Incomplete chlorination. | - Increase the reaction time or temperature of the chlorination step cautiously. - Ensure the chlorinating agent is active and used in the correct stoichiometric amount. |
| 3,4-Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid | Over-chlorination of the pyrazole ring. | - Carefully control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature during the addition of the chlorinating agent. |
| Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | Incomplete hydrolysis of the ester intermediate. | - Extend the hydrolysis reaction time or increase the concentration of the acid or base. - Ensure adequate heating is applied during the hydrolysis step. |
| 1-Methyl-1H-pyrazole-3-carboxylic acid | Decarboxylation of the starting material or product. | - Avoid high temperatures, especially in the presence of strong acids or bases.[1][2] |
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Chlorination with SO₂Cl₂ | Chlorination with HCl/H₂O₂ | Ester Hydrolysis (Basic) | Ester Hydrolysis (Acidic) |
| Temperature | 0-25 °C | 20-65 °C | 50-100 °C | 80-100 °C |
| Reaction Time | 1-4 hours | 5-8 hours | 2-12 hours | 4-16 hours |
| Key Reagents | Sulfuryl chloride | 35-40% HCl, 30-40% H₂O₂ | NaOH or LiOH | Concentrated HCl or H₂SO₄ |
| Typical Yield | 70-85% | 75-90% | >90% | >90% |
| Common Byproducts | Dichlorinated pyrazoles, SO₂/HCl gas | Dichlorinated pyrazoles | Unreacted ester | Unreacted ester, potential for decarboxylation at higher temperatures |
Experimental Protocols
Protocol 1: Chlorination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate with HCl/H₂O₂
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In a well-ventilated fume hood, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable organic solvent such as dichloroethane.
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Add concentrated hydrochloric acid (e.g., 37%) to the solution.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add hydrogen peroxide (e.g., 35%) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 5-7 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the workup, which typically involves neutralization and extraction of the product.
Protocol 2: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
-
Dissolve the ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid stability and storage conditions
This technical support guide provides essential information on the stability and storage of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several sources recommend refrigeration at 2-8°C.[3] To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.[3]
Q2: Is this compound sensitive to light or moisture?
A2: While specific photostability data is not available, it is good laboratory practice to protect all chemicals from direct sunlight. The compound should be protected from moisture; therefore, it is crucial to keep the container tightly closed.[1]
Q3: What materials are incompatible with this compound?
A3: You should avoid contact with strong oxidizing agents. While not specified for this exact compound, related pyrazole derivatives may also be incompatible with strong bases, amines, and strong reducing agents.
Q4: What are the potential signs of degradation?
A4: Visual signs of degradation can include a change in color or texture of the solid material. For solutions, the appearance of precipitates or a color change may indicate degradation. A decrease in performance in your experiments (e.g., lower than expected reaction yield or biological activity) can also be an indicator. Purity can be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: What are the known hazardous decomposition products?
A5: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]
Storage Conditions Summary
For easy reference, the recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[3] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from Light | To avoid potential photochemical degradation. |
| Container | Tightly Sealed, Dry Container[1][2] | To prevent moisture absorption and contamination. |
| Location | Cool, Dry, Well-Ventilated Area[1] | To ensure a stable environment and safety. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: The compound has changed color (e.g., from white/off-white to yellow/brown).
-
Potential Cause: This may be a sign of degradation due to improper storage, such as exposure to air, light, or elevated temperatures over time.
-
Solution:
-
Verify the purity of the material using a suitable analytical method, such as HPLC or NMR spectroscopy, comparing it to a reference standard if available.
-
If the purity is compromised, it is recommended to use a fresh batch of the compound for sensitive experiments.
-
Review your storage procedures to ensure they align with the recommendations (cool, dry, dark, inert atmosphere).
-
Problem 2: Inconsistent or poor results in a reaction where the compound is a starting material.
-
Potential Cause: This could be due to a loss of purity or reactivity of the compound. The presence of impurities, including degradation products, can interfere with the reaction.
-
Solution:
-
Confirm the identity and purity of your starting material.
-
Ensure the compound is fully dissolved in the reaction solvent. Incomplete dissolution can lead to inconsistent results.
-
Use a fresh, unopened sample of the compound to see if the issue persists. This will help determine if the problem lies with the stored material.
-
Problem 3: The compound is difficult to dissolve.
-
Potential Cause: this compound is a solid. Its solubility will depend on the chosen solvent. Degradation can sometimes lead to the formation of less soluble impurities.
-
Solution:
-
Consult literature for appropriate solvents for your specific application.
-
Use gentle heating or sonication to aid dissolution, provided this will not compromise the compound or other reactants.
-
If solubility issues persist with a previously reliable solvent, it may be another indication of compound degradation and impurity.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for handling the compound upon receipt and for troubleshooting potential stability-related issues.
Caption: Logical workflow for compound handling and troubleshooting.
References
Handling and safety precautions for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Chemical safety goggles or glasses that meet EN 166 standards are necessary.[3] Ensure an eyewash station is readily accessible.[3][5]
-
Skin Protection: Wear a protective suit that covers all skin and compatible chemical-resistant gloves (e.g., nitrile rubber).[1] Always inspect gloves before use and use a proper glove removal technique.[1][4]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particle filter.[1][4][5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][6]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9][10] It is recommended to store it under an inert atmosphere at 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][5]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4][5] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3][5] If skin irritation persists, consult a physician.[5][9] Contaminated clothing should be removed and washed before reuse.[3][6]
-
Inhalation: Move the person to fresh air.[1][3][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][5] Seek medical attention.[1][4]
-
Ingestion: Rinse mouth with water.[1][3][4] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1][4] Call a physician or poison control center immediately.[3][6]
Q5: What are the known incompatibilities of this chemical?
A5: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or degraded | Improper storage (exposure to moisture, light, or incompatible materials) | Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place, and away from incompatible substances. Consider storing under an inert atmosphere.[1][4] |
| Poor solubility in a solvent | The compound is sparingly soluble in some solvents. | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[8] Consider using a more suitable solvent for your application. |
| Unexpected side reactions in an experiment | Reactivity with other reagents or instability under reaction conditions. | The carboxylic acid group can undergo esterification, amidation, and decarboxylation. The chloro-substituted pyrazole ring can participate in electrophilic substitution reactions.[11] Review your reaction scheme for potential incompatibilities. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O2 | [1][2] |
| Molecular Weight | 160.56 g/mol | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
Experimental Protocols & Workflows
Spill Response Protocol
In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps.
References
- 1. aaronchem.com [aaronchem.com]
- 2. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. Buy 3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid | 458543-79-8 [smolecule.com]
Troubleshooting failed reactions of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields in amide coupling reactions involving this substrate can arise from several factors, often related to the reduced nucleophilicity of the amine, suboptimal activation of the carboxylic acid, or side reactions. The electron-withdrawing nature of the chloro and pyrazole groups can decrease the reactivity of the carboxylic acid.[1]
Potential Causes:
-
Poor activation of the carboxylic acid: Standard coupling reagents may not be efficient enough.
-
Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.
-
Side reactions: Decarboxylation of the pyrazole carboxylic acid at elevated temperatures can be a competing reaction.[2]
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Hydrolysis of the activated acid or acyl chloride: Presence of moisture in the reaction can lead to the formation of the starting carboxylic acid.
-
Poor solubility of starting materials: Incomplete dissolution of either the carboxylic acid or the amine can lead to a sluggish or incomplete reaction.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: For challenging couplings, consider using more potent activating agents like HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base such as DIEA.
-
Reaction Conditions: Optimize the reaction temperature. While heating can sometimes improve yields, be mindful of the potential for decarboxylation. Running the reaction at room temperature for a longer duration might be beneficial.
-
Excess Reagents: Using a slight excess (1.1-1.5 equivalents) of the amine can help drive the reaction to completion, especially if the amine is not a limiting reagent.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the activated species.
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of the reactants.
Q2: I am observing the formation of an unknown impurity in my esterification reaction. What could it be and how can I avoid it?
A common side reaction in the esterification of pyrazole carboxylic acids is decarboxylation, especially under harsh acidic or basic conditions and high temperatures.[1][2] This would result in the formation of 3-chloro-1-methyl-1H-pyrazole.
Potential Side Products and Avoidance Strategies:
| Potential Side Product | Formation Conditions | Avoidance Strategy |
| 3-chloro-1-methyl-1H-pyrazole | High temperature, strong acid or base | Use milder reaction conditions. For Fischer esterification, use a catalytic amount of a milder acid like p-TsOH and moderate temperatures.[3] Alternatively, convert the carboxylic acid to the acyl chloride first and then react with the alcohol at a lower temperature. |
| Unreacted Starting Material | Insufficient reaction time or catalyst | Increase the reaction time or the amount of acid catalyst. Ensure removal of water using a Dean-Stark apparatus for Fischer esterification. |
Q3: My attempt to form the acyl chloride using thionyl chloride resulted in a dark-colored, complex mixture. What went wrong?
The formation of a dark, complex mixture when treating this compound with thionyl chloride can indicate decomposition. Pyrazole rings, especially those with electron-withdrawing groups, can be sensitive to strong acids and high temperatures.
Troubleshooting Acyl Chloride Formation:
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid excessive heating.
-
Use of a Milder Reagent: Consider using oxalyl chloride with a catalytic amount of DMF. This is often a milder and more effective method for preparing acyl chlorides.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol describes the esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol - used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Suspend this compound (1 eq) in the desired alcohol (a large excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. A Dean-Stark apparatus can be used to remove the water formed during the reaction.[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent | Base | Solvent | Typical Yield Range | Notes |
| EDC/HOBt | DIEA | DMF | 40-70% | A common and cost-effective choice, but may be less effective for challenging substrates. |
| HATU | DIEA | DMF | 60-95% | Highly effective for sterically hindered or electron-deficient amines. |
| PyBOP | DIEA | DMF/CH₂Cl₂ | 55-90% | Another potent coupling reagent, useful for a wide range of substrates. |
| SOCl₂ (via acyl chloride) | Pyridine or Et₃N | CH₂Cl₂ or Toluene | 50-85% | Two-step process; requires careful handling of thionyl chloride. |
Yields are approximate and highly dependent on the specific amine used.
Visualizations
References
Technical Support Center: Optimization of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis. All quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example. Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side reactions, product degradation, or purification losses. To troubleshoot this, you can try the following:
-
Extend the reaction time or increase the temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. For many condensation reactions, heating under reflux or using microwave-assisted synthesis can improve yields and reduce reaction times.
-
Optimize the catalyst: The choice and amount of acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used.
-
Control stoichiometry: Carefully controlling the ratio of your reactants can minimize the formation of unwanted side products.
-
Select an appropriate solvent: The choice of solvent can significantly influence the reaction pathway and minimize side product formation.
-
Employ milder workup conditions: If your synthesized pyrazole is unstable, consider using milder conditions during the workup procedure to prevent degradation.
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions. To improve regioselectivity, consider the following strategies:
-
Solvent Selection: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[1]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.
-
Catalyst Choice: The catalyst can also direct the reaction towards a specific regioisomer.
Q4: What are the best practices for purifying pyrazole compounds?
A4: The most common techniques for purifying pyrazoles are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for purifying solid pyrazoles. The choice of solvent is crucial and depends on the polarity of your compound. Common solvents include ethanol, methanol, and ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
Column Chromatography: For compounds that are difficult to recrystallize or for separating mixtures of isomers, silica gel column chromatography is a powerful tool. A solvent system is chosen based on the polarity of the compounds to be separated, often determined by preliminary TLC analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incorrect reaction temperature or time- Inactive catalyst- Poor quality of starting materials | - Monitor reaction by TLC to determine optimal time and temperature.- Use a fresh or different catalyst.- Ensure the purity of 1,3-dicarbonyl and hydrazine starting materials. |
| Formation of Multiple Products/Side Reactions | - Incorrect stoichiometry- Reaction temperature is too high- Unsuitable solvent | - Carefully control the molar ratios of reactants.- Lower the reaction temperature.- Screen different solvents to find one that favors the desired reaction pathway. |
| Poor Regioselectivity | - Use of unsymmetrical 1,3-dicarbonyls- Reaction conditions favor multiple pathways | - Employ fluorinated solvents (TFE, HFIP) to enhance selectivity.[1]- Adjust the pH of the reaction mixture.- Experiment with different catalysts that may favor one regioisomer. |
| Product Degradation during Workup | - Product is sensitive to acid or base- Product is thermally unstable | - Use a milder workup procedure with careful pH control.- Avoid excessive heating during solvent removal. |
| Difficulty in Purification | - Product is an oil or low-melting solid- Impurities have similar polarity to the product | - Attempt to form a solid derivative for recrystallization.- Optimize the mobile phase for column chromatography to achieve better separation. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Reflux | 1 | 92 | [2] |
| 2 | Acetylacetone | Phenylhydrazine | Acetic Acid | 100 | 2 | 85 | [3] |
| 3 | Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | 95 | [2] |
| 4 | Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol/Acetic Acid | 100 | 1 | 79 | [4] |
| 5 | Trifluoroacetylacetone | Methylhydrazine | HFIP | Room Temp | <1 | 97 (regioisomeric ratio 97:3) | [1] |
| 6 | Trifluoroacetylacetone | Methylhydrazine | TFE | Room Temp | <1 | 85 (regioisomeric ratio 85:15) | [1] |
| 7 | Trifluoroacetylacetone | Methylhydrazine | Ethanol | Room Temp | <1 | 60 (regioisomeric ratio 50:50) | [1] |
Table 2: Comparison of Catalysts for Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO4 | Ethylene Glycol | Room Temp | 15 min | 95 | [2] |
| 2 | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Neat | Reflux | 1 h | 90 | [5] |
| 3 | Acetylacetone | Hydrazine Hydrate | Nano-ZnO | Water | 60 | 2 h | 94 | [2] |
| 4 | Various | Various | Y(NO3)3·6H2O | Water | 50 | 15-30 min | 85-95 | [6][7] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of Edaravone, a neuroprotective agent.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol offers a rapid and efficient method for pyrazole synthesis.
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)
-
3-Aminocrotononitrile
-
1 M Hydrochloric acid
Procedure:
-
In a microwave-safe reaction vial, combine the aryl hydrazine hydrochloride (1 equivalent) and 3-aminocrotononitrile (1 equivalent).
-
Add 1 M hydrochloric acid to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 10-15 minutes).[8][9]
-
After the reaction, cool the vial to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude pyrazole product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Caption: General experimental workflow for pyrazole synthesis.
Signaling Pathways
Caption: Mechanism of action of Celecoxib via the COX-2 pathway.[5][10][11][12][13]
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.[9][14][15][16][17][18]
Caption: Encorafenib targeting the MAPK signaling pathway.[8][19][20][21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
- 14. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathWhiz [pathbank.org]
- 18. researchgate.net [researchgate.net]
- 19. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 20. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 21. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Analytical challenges in characterizing 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.
Q2: What are the key physical and chemical properties of this compound?
A2: A summary of key properties is provided in the table below.
Q3: What are some potential impurities that might be encountered during the synthesis of this compound?
A3: Potential impurities can arise from starting materials, by-products, or degradation. Common impurities may include regioisomers of the pyrazole core, unreacted starting materials, and hydrolysis products. A thorough impurity profile should be established using a combination of HPLC-UV and HPLC-MS.
Q4: How should I prepare samples of this compound for HPLC analysis?
A4: It is recommended to use the mobile phase as the sample solvent to ensure compatibility and good peak shape. The compound is generally soluble in common organic solvents like methanol and acetonitrile.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid group to ensure it is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Use a column with low silanol activity or add a competing agent like triethylamine to the mobile phase. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing of the mobile phase and degas it before use. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Use fresh, high-purity solvents. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. |
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause | Troubleshooting Step |
| Low Ionization Efficiency | Inappropriate ionization mode (ESI+, ESI-). | Given the acidic nature of the carboxylic acid group, negative ion mode (ESI-) is often more effective. |
| Suboptimal source parameters. | Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates. | |
| In-source Fragmentation | High cone voltage or source temperature. | Reduce the cone voltage and source temperature to minimize fragmentation within the ion source. |
| Poor Fragmentation for Structural Elucidation | Insufficient collision energy in MS/MS. | Optimize the collision energy to achieve a balance between the parent ion and meaningful fragment ions. |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Step |
| Broad Carboxylic Acid Proton Peak | Hydrogen exchange with residual water in the solvent. | Use a fresh, anhydrous deuterated solvent. The peak may still be broad; this is a characteristic feature. |
| Concentration effects. | Run the experiment at different concentrations to observe any changes in peak shape or chemical shift. | |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the sample concentration if possible. |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Ambiguous Peak Assignments | Overlapping signals. | Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm proton-carbon correlations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 160.56 g/mol | [1] |
| Monoisotopic Mass | 160.0039551 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 173841-02-6 | [1] |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
Mass Spectrometry Analysis
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Source Parameters (Negative Mode Example):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 600 L/Hr
-
-
Data Acquisition: Full scan mode (e.g., m/z 50-500) and tandem MS (MS/MS) for fragmentation analysis.
NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and the presence of a distinct solvent peak for referencing.
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm assignments.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: General workflow for the analytical characterization of the target compound.
Caption: A logical approach to troubleshooting analytical issues.
References
How to remove solvent from 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Technical Support Center: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of solvents from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial method for removing large volumes of solvent after synthesis?
A1: For removing the bulk of a low-boiling solvent from a solution, rotary evaporation is the most efficient and widely used laboratory technique.[1][2] This method utilizes reduced pressure to lower the solvent's boiling point, allowing for rapid and gentle evaporation, often with gentle heating via a water bath.[1]
Q2: My compound has precipitated from the reaction mixture. What is the standard procedure to isolate the solid?
A2: Once your product has crystallized or precipitated out of the solution, the next step is to separate the solid from the liquid (the mother liquor). This is typically achieved by vacuum filtration, which is faster and more efficient at removing the residual liquid than gravity filtration.
Q3: After filtration, the isolated solid is still wet. What are the recommended methods for final drying?
A3: To remove final traces of solvent, the wet solid should be dried under vacuum.[3] This can be done in a vacuum desiccator containing a drying agent like phosphorus pentoxide (P2O5) or in a vacuum oven at a gentle temperature to avoid decomposition.[4][5] Drying under high vacuum overnight is a common practice to remove stubborn residual solvents.[6]
Q4: I need to purify my crude product by recrystallization. How do I select an appropriate solvent?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. The choice depends on the polarity of the compound and any impurities. Common solvents used for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7] Sometimes, a mixed-solvent system (e.g., ethanol/water) is required, where the compound is dissolved in a "good" solvent at heat, and a "poor" solvent (anti-solvent) is added to induce crystallization upon cooling.[7]
Q5: During recrystallization, my compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A5: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.[7] This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, you can:
-
Add more solvent: Return the mixture to the heat and add more of the "good" solvent to decrease the saturation point.[7][8]
-
Ensure slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7]
-
Change the solvent system: Experiment with a different solvent or a mixed-solvent combination.[7]
-
Use a seed crystal: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[7][8]
Q6: My NMR analysis shows persistent solvent peaks even after extensive drying. What are the next steps?
A6: Residual solvent can be trapped within the crystal lattice, forming a solvate, which can be difficult to remove.[6] If high vacuum and gentle heating are ineffective, consider dissolving the compound in a different, highly volatile solvent (like dichloromethane or diethyl ether) and re-evaporating the solvent. Repeating this process several times can help azeotropically remove the tenacious solvent. A slow bleed of an inert gas like nitrogen while under vacuum can also be more effective than a static high vacuum.[6]
Data Presentation
Table 1: Properties of Common Solvents for Purification & Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case for Pyrazole Derivatives |
| Ethanol | 78.4 | Polar Protic | Single or mixed-solvent recrystallization.[7] |
| Methanol | 64.7 | Polar Protic | Single or mixed-solvent recrystallization.[3][7] |
| Water | 100 | Very Polar | Often used as an anti-solvent with polar organic solvents.[7] |
| Ethyl Acetate | 77.1 | Polar Aprotic | Recrystallization, often in combination with hexane.[7] |
| Acetone | 56 | Polar Aprotic | Dissolving and recrystallizing polar compounds.[7] |
| Dichloromethane (DCM) | 39.6 | Polar Aprotic | Used for extraction and can be used to wash/re-precipitate. |
| Hexane | 69 | Nonpolar | Often used as an anti-solvent with more polar solvents.[7] |
| Toluene | 110.6 | Nonpolar | High-boiling solvent for reactions, sometimes used for recrystallization.[5] |
Table 2: Troubleshooting Summary for Solvent Removal
| Issue | Probable Cause | Recommended Solution(s) |
| Slow Evaporation | Vacuum is not low enough; water bath is too cold. | Check vacuum pump and seals; increase water bath temperature slightly. |
| Bumping/Frothing | Solvent is boiling too vigorously under vacuum. | Reduce the vacuum pressure temporarily by opening the vent; ensure smooth rotation.[1] |
| "Oiling Out" | Solution is oversaturated; cooling is too rapid. | Add more solvent; allow for slow cooling; use a seed crystal.[7][8] |
| Low Recrystallization Yield | Too much solvent was used; premature crystallization. | Use the minimum amount of hot solvent; ensure the solution is thoroughly cooled.[7][8] |
| Residual Solvent in Final Product | Solvent is trapped in the crystal lattice (solvate). | Dry under high vacuum for an extended period; try gentle heating; perform azeotropic removal by re-dissolving in a volatile solvent and re-evaporating.[6] |
Experimental Protocols
Protocol 1: Bulk Solvent Removal via Rotary Evaporation
-
Transfer the solution containing your crude product to a round-bottom flask. Do not fill the flask more than halfway.
-
Securely attach the flask to the rotary evaporator.
-
Begin rotating the flask at a moderate speed.
-
If applicable, lower the flask into a water bath set to a temperature well below the boiling point of your compound but sufficient to facilitate solvent evaporation (e.g., 30-40°C).
-
Ensure the condenser is cooled with circulating water.
-
Gradually apply vacuum. The solvent will begin to bubble and collect in the receiving flask.[1]
-
Once the solvent has been removed and a solid or oil remains, release the vacuum slowly.
-
Stop the rotation and remove the flask.
Protocol 2: Purification by Single-Solvent Recrystallization
-
Place the crude, concentrated product into an Erlenmeyer flask.
-
Add a small amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hotplate with stirring until the solvent boils.[7]
-
Continue to add small portions of the hot solvent just until all of the solid material dissolves. Avoid adding a large excess of solvent to maximize yield.[7]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Protocol 3: Final Drying of the Solid Product
-
After collecting the crystals by filtration, transfer the filter paper with the product to a watch glass.
-
Break up the solid into a fine powder to maximize the surface area for drying.
-
Place the watch glass with the product in a vacuum desiccator or vacuum oven.
-
Apply a high vacuum and allow the product to dry for several hours or overnight until a constant weight is achieved. Gentle heating (e.g., 30-50°C) in a vacuum oven can be used if the compound is thermally stable.
Visualizations
Caption: Workflow for solvent removal and purification.
Caption: Troubleshooting guide for "oiling out".
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. organomation.com [organomation.com]
- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and regioselective synthesis of these molecules is therefore of critical importance. This guide provides a comparative overview of two prominent synthetic routes: the Knorr-type pyrazole synthesis and the 1,3-dipolar cycloaddition reaction. We present a summary of their performance based on experimental data, detailed methodologies for key reactions, and a visual representation of the synthetic pathways.
At a Glance: Comparison of Synthesis Routes
| Parameter | Knorr-Type Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | β-Ketoesters, Hydrazines | Diazo compounds (e.g., ethyl diazoacetate), α,β-Unsaturated carbonyls or alkynes |
| Key Reaction | Condensation and cyclization | [3+2] Cycloaddition |
| Typical Product | Pyrazolones (tautomers of hydroxypyrazole carboxylic acid derivatives) | Pyrazole carboxylates |
| Regioselectivity | Can be an issue with unsymmetrical dicarbonyls | Generally good, but can yield regioisomers depending on substrates and conditions.[1][2] |
| Reported Yield | Generally high | Good to excellent (77-90% in some cases)[1][2] |
| Advantages | Readily available starting materials, straightforward procedure.[3] | High atom economy, good functional group tolerance, mild reaction conditions in some cases. |
| Disadvantages | Potential for regioisomeric mixtures, requires a dicarbonyl precursor. | Handling of potentially explosive diazo compounds, availability of specific diazo reagents. |
Visualizing the Synthetic Pathways
The following diagram illustrates the general workflows for the Knorr-type synthesis and the 1,3-dipolar cycloaddition route to substituted pyrazole carboxylic acid derivatives.
Caption: Comparative workflow of Knorr-type and 1,3-dipolar cycloaddition syntheses.
Experimental Protocols
Route 1: Knorr-Type Synthesis of a Pyrazolone
This protocol is adapted from a known procedure for the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.[3]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a suitable reaction vessel, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the hot reaction mixture to precipitate the product.
-
Allow the mixture to cool slowly to room temperature while stirring.
-
Collect the solid product by filtration, wash with a small amount of water, and air dry.
Route 2: 1,3-Dipolar Cycloaddition for Pyrazole-5-carboxylates
This generalized protocol is based on the reaction of ethyl diazoacetate with α-methylene carbonyl compounds.[1][2]
Materials:
-
α-Methylene carbonyl compound (1 equivalent)
-
Ethyl diazoacetate (1 equivalent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (as a base)
-
Acetonitrile (solvent)
-
Zinc triflate (optional catalyst for reactions with alkynes)[1]
Procedure:
-
Dissolve the α-methylene carbonyl compound in acetonitrile in a reaction flask.
-
Add DBU to the solution.
-
Slowly add ethyl diazoacetate to the reaction mixture at an appropriate temperature (e.g., room temperature).
-
Stir the reaction until completion, monitoring by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the pyrazole-5-carboxylate.
For the reaction of ethyl α-diazoacetate with an alkyne, zinc triflate can be used as a catalyst in triethylamine.[1] This method has been reported to give good yields (e.g., 89%).[1]
Conclusion
Both the Knorr-type synthesis and 1,3-dipolar cycloaddition offer effective entries into the class of substituted pyrazole carboxylic acids. The choice of a specific route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For the synthesis of pyrazolones from readily available β-ketoesters, the Knorr-type reaction is a robust and straightforward choice. When targeting pyrazole carboxylates with high regioselectivity and atom economy, the 1,3-dipolar cycloaddition presents a powerful alternative, provided the necessary precautions for handling diazo compounds are taken. Researchers should consider the pros and cons of each method in the context of their specific synthetic goals.
References
Comparative Efficacy of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives in Biological Applications
A detailed analysis of the biological activities of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives reveals their potential as potent agents in agriculture and medicine. This guide provides a comparative overview of their antifungal, antibacterial, and herbicidal activities, supported by experimental data and detailed methodologies.
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including promising antifungal, antibacterial, and herbicidal properties.[1][2][3] These compounds represent a significant area of research for the development of new and effective therapeutic and crop protection agents.
Antifungal Activity
Pyrazole carboxamide derivatives have shown notable efficacy against a range of phytopathogenic fungi. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][4][5] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4][5]
A study evaluating a series of pyrazole carboxamide thiazole derivatives identified compounds with potent in vitro antifungal activity against several plant pathogens.[6] For instance, compounds 6i and 19i exhibited superior efficacy against Valsa mali with EC50 values of 1.77 and 1.97 mg/L, respectively, outperforming the commercial fungicide boscalid (EC50 = 9.19 mg/L).[6] Another derivative, 23i , showed excellent activity against Rhizoctonia solani with an EC50 value of 3.79 mg/L.[6] Furthermore, the isoxazolol pyrazole carboxylate 7ai demonstrated strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol.[3][7]
Comparative Antifungal Activity Data
| Compound/Derivative | Target Fungus | EC50 (mg/L) | Reference |
| 6i (Pyrazole carboxamide thiazole) | Valsa mali | 1.77 | [6] |
| 19i (Pyrazole carboxamide thiazole) | Valsa mali | 1.97 | [6] |
| 23i (Pyrazole carboxamide thiazole) | Rhizoctonia solani | 3.79 | [6] |
| 7ai (Isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 (µg/mL) | [3][7] |
| Boscalid (Commercial Fungicide) | Valsa mali | 9.19 | [6] |
| Carbendazol (Commercial Fungicide) | Rhizoctonia solani | 1.00 (µg/mL) | [8] |
Antibacterial Activity
Several novel pyrazole analogues have been synthesized and evaluated for their antibacterial properties.[9][10] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains.[11][12]
One study reported that a 3,5-pyrazole compound, 3a , exhibited high antibacterial activity, with MIC values of 0.125 µg/mL against Gram-positive strains and ranging from 0.062 to 0.25 µg/mL against Gram-negative bacteria, surpassing the efficacy of standard antibiotics.[10] Another pyrazole derivative, compound 4 , was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL.[9]
Comparative Antibacterial Activity Data
| Compound/Derivative | Target Bacteria | MIC (µg/mL) | Reference |
| 3a (3,5-pyrazole) | Gram-positive strains | 0.125 | [10] |
| 3a (3,5-pyrazole) | Gram-negative strains | 0.062 - 0.25 | [10] |
| 4 (Pyrazole derivative) | Streptococcus epidermidis | 0.25 | [9] |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | 0.5 | [9] |
Herbicidal Activity
Pyrazole derivatives have also been extensively investigated for their herbicidal potential.[13][14][15] The mechanism of action for some of these herbicides involves the inhibition of key plant enzymes such as transketolase (TKL) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[16][17] TKL is a crucial enzyme in the Calvin cycle and the pentose phosphate pathway, and its inhibition disrupts essential metabolic processes in plants.[18] HPPD is involved in the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis.[19]
In greenhouse assays, several pyrazole amide derivatives have demonstrated significant herbicidal efficacy.[13] For example, compounds 6ba and 6bj showed approximately 90% root inhibition against Digitaria sanguinalis and 80% against Amaranthus retroflexus and Setaria viridis.[16] Another study reported that compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine exhibited excellent post-emergence herbicidal effects against Digitaria sanguinalis at a dosage of 750 g a.i. ha-1.[14][20]
Comparative Herbicidal Activity Data
| Compound/Derivative | Target Weed | Activity | Reference |
| 6ba (Pyrazole amide) | Digitaria sanguinalis | ~90% root inhibition | [16] |
| 6bj (Pyrazole amide) | Amaranthus retroflexus, Setaria viridis | ~80% root inhibition | [16] |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | 82% fresh weight inhibition (post-emergence at 750 g a.i. ha-1) | [20] |
| 3-1 (Substituted pyrazole isothiocyanate) | Dactylis glomerata L. | EC50 = 62.42 µg/mL | [15] |
| 3-7 (Substituted pyrazole isothiocyanate) | Dactylis glomerata L. | EC50 = 59.41 µg/mL | [15] |
Experimental Protocols
Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)
This method is used to determine the in vitro antifungal activity of the compounds against phytopathogenic fungi.[3][7]
-
Compound Preparation : Test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.[3]
-
Culture Medium : Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds : The stock solution of the test compound is added to the molten PDA at a desired final concentration.[3]
-
Inoculation : A mycelial disc of the test fungus is placed at the center of the solidified PDA plate.
-
Incubation : The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Data Collection : The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (without the test compound).
-
EC50 Determination : To determine the EC50 value, a series of concentrations of the compounds are tested, and the concentration that inhibits 50% of the mycelial growth is calculated.[3][8]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of bacteria.[11][12][21]
-
Preparation of Inoculum : A standardized bacterial suspension (e.g., 1.5 × 10^8 CFU/mL) is prepared from an overnight culture.[12]
-
Compound Dilution : Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.[12]
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Controls : Positive (broth with bacteria and a standard antibiotic) and negative (broth with bacteria and solvent) controls are included.[11]
-
Incubation : The plates are incubated at 37°C for 18-24 hours.[11]
-
MIC Determination : The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[11]
Herbicidal Activity Assay (Small Cup Method)
This method is used to assess the pre-emergence herbicidal activity of compounds on different weed species.[22]
-
Compound Preparation : The test compound is dissolved in a solvent like acetone and then diluted with water containing a surfactant (e.g., Tween 80) to the desired concentration.[22]
-
Planting : Seeds of the test weeds (e.g., Brassica campestris and Echinochloa crus-galli) are sown in small cups filled with a suitable soil mix.[22]
-
Treatment : A specific volume of the test solution is applied to the soil surface. A control group is treated with a solution containing only the solvent and surfactant.[22]
-
Incubation : The cups are kept in a greenhouse under controlled conditions (temperature, light, and humidity).
-
Evaluation : After a certain period (e.g., 10-14 days), the herbicidal effect is evaluated by visually assessing the percentage of inhibition or by measuring the fresh weight or root length of the seedlings compared to the control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.
Caption: Workflow for the Small Cup Method Herbicidal Assay.
References
- 1. ndsu.edu [ndsu.edu]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. By comparing its expected spectral data with that of related pyrazole derivatives, this document outlines a clear methodology for unambiguous structural elucidation.
Structural and Spectroscopic Profile
This compound (C₅H₅ClN₂O₂) is a substituted pyrazole, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1][2] Accurate structure confirmation is critical for its application. The expected spectroscopic data, derived from its molecular structure and comparison with analogues, is summarized below.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Justification |
| ¹H NMR | Chemical Shift (δ) | ~13 ppm (s, 1H, -COOH) | Carboxylic acid protons are highly deshielded and typically appear as a broad singlet above 12 ppm.[3] |
| ~7.0-7.5 ppm (s, 1H, pyrazole C4-H) | The proton on the pyrazole ring is in an electron-deficient aromatic system. Its exact shift is influenced by the adjacent chloro and carboxyl groups. | ||
| ~3.9 ppm (s, 3H, N-CH₃) | The methyl group attached to the nitrogen atom is expected in this region. | ||
| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm (-COOH) | The carbon of a carboxylic acid group typically resonates in this downfield region.[3] |
| ~145 ppm (pyrazole C5) | Carbon atom attached to the carboxylic acid group. | ||
| ~138 ppm (pyrazole C3) | Carbon atom attached to the chlorine atom. | ||
| ~110 ppm (pyrazole C4) | Carbon atom bearing the single proton. | ||
| ~38 ppm (N-CH₃) | The N-methyl carbon signal is expected in the aliphatic region. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (broad) | Characteristic very broad O-H stretching vibration for a hydrogen-bonded carboxylic acid.[3][4] |
| ~1710 cm⁻¹ (strong) | Strong C=O stretching vibration for a dimeric carboxylic acid.[3][5] | ||
| ~1600-1450 cm⁻¹ | C=C and C=N stretching vibrations within the pyrazole ring.[6] | ||
| ~1100-1200 cm⁻¹ | C-Cl stretching vibration. | ||
| Mass Spectrometry | m/z (EI) | 160/162 (M⁺) | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. The monoisotopic mass is 160.00.[1][7] |
| 143/145 | Loss of OH group (M-17).[8] | ||
| 115/117 | Loss of COOH group (M-45).[8] | ||
| [M+H]⁺: 161.01 | Predicted m/z for the protonated molecule in positive-ion mode ESI-MS.[7] |
Comparative Spectroscopic Data
The analysis of related pyrazole derivatives is essential for confirming signal assignments. Variations in substituents cause predictable shifts in spectral data, reinforcing the interpretation for the target compound.
Table 2: Experimental Spectroscopic Data for Comparative Pyrazole Derivatives
| Compound | Technique | Key Data Points |
| 3-Methylpyrazole-5-carboxylic acid | Physical | Melting Point: 236-240 °C. |
| ¹³C NMR | Data available for related labeled compounds, providing a baseline for pyrazole ring carbons.[9] | |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Mass Spec (EI) | Molecular Weight: 154.17. Key fragments can be compared to understand pyrazole ring fragmentation.[10] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | IR Spectroscopy | Theoretical and experimental IR spectra available, showing characteristic pyrazole and carboxylic acid bands.[11] |
| N-Aroyl Pyrazole Carboxamides | ¹H & ¹³C NMR | Aromatic protons on the pyrazole ring are reported in the range of 7.36-8.97 ppm, consistent with predictions.[6] |
Experimental Protocols
Standard protocols for acquiring spectroscopic data for a solid organic sample like this compound are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[6]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: For molecular weight confirmation and fragmentation analysis, Electron Ionization (EI) is often used. For accurate mass and confirmation of the molecular formula, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is preferred. The sample solution is infused directly into the ion source.
-
Workflow for Structure Confirmation
The logical process for confirming a chemical structure using spectroscopy involves multiple, complementary techniques. Each method provides a unique piece of the puzzle, and together they offer a high degree of confidence in the final assignment.
Caption: Workflow for spectroscopic structure confirmation.
This workflow demonstrates the systematic approach to structure verification. The process begins with acquiring data from multiple spectroscopic sources. Each spectrum is analyzed to deduce specific structural features—such as functional groups from IR, atom connectivity from NMR, and molecular formula from high-resolution mass spectrometry. These pieces of evidence are combined to propose a structure, which is then rigorously compared against data from known, related compounds to arrive at a final, confirmed identification.
References
- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³Câ, 3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The purity of this intermediate is critical, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows for a robust purity assessment.
Introduction
This compound is a heterocyclic building block whose stringent purity requirements are mandated by regulatory bodies. Even trace impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize and quantify the purity of each synthesized batch. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Comparative Purity Analysis
The purity of synthesized this compound was evaluated against a commercially available reference standard and a related pyrazole derivative, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, for which high purity data is available. The following table summarizes the purity data obtained from different analytical techniques.
| Compound | Synthesis Batch | Analytical Method | Purity (%) | Major Impurities Detected |
| This compound | Lab Synthesis A | HPLC | 98.5 | Unreacted starting materials, Isomeric pyrazole |
| This compound | Lab Synthesis B (with recrystallization) | HPLC | >99.5 | Trace starting materials |
| This compound | Commercial Reference Standard | HPLC | 99.8 | Not detected |
| This compound | Lab Synthesis B | qNMR | 99.6 | Residual solvents |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Literature Value[1] | HPLC | >99.5 | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for separating and quantifying the main compound from its process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity
qNMR offers an advantage over chromatography as it is a primary analytical method that can determine absolute purity without the need for a specific reference standard of the compound itself.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Method Parameters (General):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
Sample Preparation:
-
For some carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for purity assessment and the relationship between synthesis and potential impurities.
Caption: A logical workflow for the comprehensive purity assessment of the synthesized compound.
Caption: Potential pathways for the formation of impurities during synthesis.
Conclusion
The purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques. While HPLC provides excellent separation and quantification of non-volatile impurities, qNMR offers a robust method for determining absolute purity and identifying residual solvents. GC-MS is crucial for detecting volatile impurities that may not be observed by liquid chromatography. For critical applications in drug development, achieving a purity of >99.5%, as demonstrated possible through recrystallization, is recommended to ensure the quality and safety of the final pharmaceutical product. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control professionals in the pharmaceutical industry.
References
Comparative Crystallographic Analysis of Pyrazole Carboxylic Acid Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural features of key pyrazole carboxylic acid derivatives, providing supporting experimental data and protocols for their synthesis and crystallographic analysis.
This guide offers a comparative overview of the single-crystal X-ray crystallographic data for three distinct pyrazole carboxylic acid derivatives: the parent 1H-pyrazole-4-carboxylic acid, the substituted 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and the more complex 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The structural information presented herein is crucial for understanding the conformational preferences, intermolecular interactions, and potential pharmacophoric features of this important class of compounds, which are frequently utilized as scaffolds in drug discovery.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three selected pyrazole carboxylic acid derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | 1H-pyrazole-4-carboxylic acid | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[1] |
| Chemical Formula | C₄H₄N₂O₂ | C₆H₈N₂O₂ | C₁₁H₈F₃N₃O₂ |
| Molecular Weight | 112.09 g/mol | 140.14 g/mol | 271.20 g/mol [1] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic[1] |
| Space Group | P2₁/n | Pnma | P2₁/c[1] |
| a (Å) | 3.791(1) | 13.716(3) | 9.757(3)[1] |
| b (Å) | 12.980(3) | 6.785(1) | 10.740(3)[1] |
| c (Å) | 9.815(2) | 7.219(1) | 21.277(6)[1] |
| α (°) | 90 | 90 | 90[1] |
| β (°) | 97.48(3) | 90 | 93.716(3)[1] |
| γ (°) | 90 | 90 | 90[1] |
| Volume (ų) | 478.9(2) | 671.5(2) | 2225(1)[1] |
| Z | 4 | 4 | 8[1] |
| Density (calc) (g/cm³) | 1.553 | 1.386 | 1.616 |
| Key Interactions | Hydrogen-bonded ribbons | Tetrameric units via N-H···N and O-H···N hydrogen bonds | Centrosymmetric dimers via O-H···O hydrogen bonds; Intramolecular N-H···O interactions[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared pyrazole carboxylic acid derivatives are provided below. These protocols are based on established literature procedures and offer a practical guide for researchers.
Synthesis and Crystallization
1. Synthesis of 1H-pyrazole-4-carboxylic acid:
-
Reaction: This compound can be synthesized via the Vilsmeier-Haack reaction of the hydrazone of ethyl acetoacetate.
-
Procedure:
-
To a stirred, ice-cold solution of the hydrazone of ethyl acetoacetate (1 equivalent) in dry DMF, add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise.
-
Allow the reaction mixture to attain room temperature and then reflux at 70-80 °C for approximately 4 hours.
-
Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
The crude product is then hydrolyzed to the carboxylic acid.
-
-
Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent such as ethanol or an ethanol/water mixture.
2. Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid:
-
Reaction: This derivative can be prepared by the oxidation of 3,5,4-trimethyl-1H-pyrazole.
-
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.
-
Add potassium permanganate (KMnO₄) portion-wise to the hot solution, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter off the manganese dioxide (MnO₂) precipitate and wash it with water.
-
Acidify the filtrate to a pH of 2 with aqueous HCl and allow it to stand overnight.
-
Collect the precipitated product by filtration and wash with water.
-
-
Crystallization for X-ray Diffraction: High-quality single crystals can be grown by slow evaporation from an equimolar mixture of 2,4,6-trimethylbenzoic acid and 3,5-dimethylpyrazole.
3. Synthesis of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:
-
Note: The crystallographic data in the table corresponds to the 5-amino derivative. The synthesis of the parent 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is also described.
-
Reaction: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid esters can be achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate, followed by hydrolysis.
-
Procedure:
-
Condense phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at a low temperature to yield the corresponding ethyl ester.
-
Hydrolyze the resulting ester to obtain the carboxylic acid.
-
-
Crystallization for X-ray Diffraction: Single crystals of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid were obtained as flat needles upon recrystallization.[1][2]
Single-Crystal X-ray Diffraction Workflow
The general workflow for obtaining and analyzing single-crystal X-ray diffraction data for pyrazole carboxylic acid derivatives is illustrated in the diagram below.
Signaling Pathways and Logical Relationships
The intermolecular interactions observed in the crystal structures of pyrazole carboxylic acid derivatives are key to understanding their solid-state behavior and can influence their physical properties and biological activity. The following diagram illustrates the common hydrogen bonding motifs found in the compared structures.
References
A Comparative Guide to the Efficacy of Fungicides Derived from 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of fungicides derived from 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key component of many modern pyrazole carboxamide fungicides. These fungicides, classified as Succinate Dehydrogenase Inhibitors (SDHIs) and belonging to FRAC Group 7, are evaluated against other commonly used fungicide classes, such as Demethylation Inhibitors (DMIs) and Quinone outside Inhibitors (QoIs). The information presented is supported by experimental data from in vitro and field studies, with detailed methodologies provided for reproducibility and further research.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Fungicides derived from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration, ultimately leading to the cessation of energy production and fungal cell death.[1]
Comparative Efficacy Data
The following tables summarize the efficacy of various pyrazole carboxamide fungicides against common alternatives in controlling key plant pathogens.
In Vitro Efficacy: EC50 Values
The 50% effective concentration (EC50) is a measure of the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus in vitro. Lower EC50 values indicate higher antifungal activity.
Table 1: Comparative in vitro efficacy (EC50 in µg/mL) of pyrazole carboxamide and other fungicides against various plant pathogens.
| Fungicide Class | Active Ingredient | Pathogen | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamide (SDHI) | Fluxapyroxad | Zymoseptoria tritici | Not specified, but efficacy was superior to fluopyram.[2] | [2] |
| Pyrazole Carboxamide (SDHI) | Bixafen | Zymoseptoria tritici | Not specified, but showed good efficacy.[2] | [2] |
| Pyrazole Carboxamide (SDHI) | Penthiopyrad | Sclerotinia sclerotiorum | 0.0096 - 0.2606 | [3] |
| Pyrazole Carboxamide (SDHI) | Boscalid | Sclerotinia sclerotiorum | 0.068 - 0.219 | [4] |
| Pyrazole Carboxamide (SDHI) | Fluxapyroxad | Botrytis cinerea | <0.01 - 4.19 | [5] |
| Demethylation Inhibitor (DMI) | Propiconazole | Fusarium asiaticum | EC50 values increased over 10 years, indicating resistance. | [6] |
| Demethylation Inhibitor (DMI) | Epoxiconazole | Fusarium graminearum | Showed control efficacy against carbendazim-resistant isolates.[7] | [7] |
| Benzimidazole | Thiophanate-methyl | Sclerotinia sclerotiorum | 1.23 - 2.15 | [4] |
In Vivo Efficacy: Disease Control and Yield Response
Field trials provide a more realistic assessment of fungicide performance under agricultural conditions.
Table 2: Comparative field efficacy of pyrazole carboxamide and other fungicides.
| Fungicide Class | Active Ingredient(s) | Crop | Target Disease | Disease Control (%) | Yield Increase | Reference |
| Pyrazole Carboxamide (SDHI) | Bixafen + Prothioconazole | Wheat | Septoria tritici, Rusts | High level of activity and long-lasting control. | Significant yield increase observed. | [8] |
| Pyrazole Carboxamide (SDHI) | Fluxapyroxad | Wheat | Septoria tritici | In 2021, full-dose control was about half the level of 2016.[9] | Not specified. | [9] |
| Demethylation Inhibitor (DMI) | Prothioconazole | Wheat | Septoria tritici | Gradual efficacy loss observed from 2001-2021.[9] | Not specified. | [9] |
| Pyrazole Carboxamide (SDHI) | Penthiopyrad | Soybean | Sclerotinia sclerotiorum | Not specified. | Not specified. | |
| Benzimidazole | Boscalid | Soybean | Sclerotinia sclerotiorum | Provided statistically significant improvements in disease control. | Statistically significant improvements in yield.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for in vitro and field-based fungicide evaluations.
In Vitro Mycelial Growth Inhibition Assay
This method is used to determine the direct effect of a fungicide on the vegetative growth of a fungus.
Detailed Protocol for Sclerotinia sclerotiorum Sensitivity to Penthiopyrad: [3]
-
Fungal Isolates: 119 strains of S. sclerotiorum were used.
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Fungicide Preparation: Penthiopyrad was dissolved in methanol to create a stock solution and then serially diluted.
-
Amended Media: The appropriate volume of each penthiopyrad dilution was added to molten PDA to achieve final concentrations ranging from 0.0039 to 4 µg/mL.
-
Inoculation: A 5-mm mycelial plug from the edge of an actively growing S. sclerotiorum culture was placed in the center of each PDA plate.
-
Incubation: Plates were incubated at 20°C in the dark.
-
Data Collection: The diameter of the fungal colony was measured at specified intervals.
-
Data Analysis: The EC50 value was calculated by probit analysis of the percentage of mycelial growth inhibition versus the log of the fungicide concentration.
Field Trial for Fungicide Efficacy
Field trials assess fungicide performance under real-world conditions, considering environmental factors and host-pathogen interactions.
Detailed Protocol for Fungicide Efficacy Against Sclerotinia Stem Rot in Soybean: [10]
-
Trial Location and Design: The trial was conducted at the NDSU Carrington Research Extension Center, Carrington, ND, on a site with a history of Sclerotinia epidemics. A randomized complete block design was used.
-
Inoculation: Sclerotia of Sclerotinia sclerotiorum were applied to the plots to ensure disease pressure.
-
Treatments: Fungicides, including boscalid (Endura), were applied at specified rates and timings.
-
Application: Fungicides were applied using a hand boom with flat-fan nozzles at a spray volume of 15 gal water/A operated at 35 psi.
-
Disease Assessment: Disease incidence and severity were evaluated at different growth stages.
-
Yield Assessment: Soybean yield was determined at harvest.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Conclusion
Fungicides derived from this compound, belonging to the SDHI class, demonstrate significant efficacy against a broad spectrum of plant pathogens. In vitro studies consistently show low EC50 values, indicating high intrinsic activity. Field trials often translate this into effective disease control and yield protection. However, the emergence of fungicide resistance is a growing concern, as evidenced by the declining efficacy of some SDHIs over time in certain regions.[9]
Compared to older fungicide classes like DMIs, which have faced significant resistance development, SDHIs currently offer a valuable tool in integrated disease management programs.[6] It is crucial for researchers and drug development professionals to continue monitoring pathogen sensitivity, exploring new derivatives, and promoting stewardship practices to preserve the longevity of this important class of fungicides. Future research should focus on synergistic combinations with other modes of action and the development of novel pyrazole carboxamide derivatives with improved efficacy and resistance profiles.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Ten-Year Comparison of Fungicide Sensitivity and Mycotoxin Production of Fusarium Head Blight Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of epoxiconazole on Fusarium head blight control, grain yield and deoxynivalenol accumulation in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Wheat septoria results show further fungicide efficacy shifts | AHDB [ahdb.org.uk]
- 10. ag.ndsu.edu [ag.ndsu.edu]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of analogues of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a core scaffold in the development of novel herbicides and fungicides. The structure-activity relationships (SAR) are elucidated through the presentation of quantitative data from various studies, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities. Analogues of this compound, particularly its carboxamide derivatives, have garnered significant attention as potent herbicides and fungicides. Many of these compounds function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to cellular energy depletion and eventual cell death in target organisms. This guide synthesizes data from multiple studies to provide a comparative analysis of how structural modifications to this pyrazole scaffold influence its biological efficacy.
Data Presentation: Comparative Biological Activity
The following tables summarize the herbicidal and antifungal activities of various analogues of this compound. The data is compiled from different studies, and direct comparison should be made with consideration of the varying experimental conditions.
Table 1: Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazole Analogues
| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C5) | Test Weed | Inhibition (%) at 100 mg/L | Reference |
| 6a | 2,2,2-trifluoroethyl | 2-pyridyloxy | Brassica campestris | 75 | [1] |
| 6b | 2,2,2-trifluoroethyl | 2-pyrimidinyloxy | Brassica campestris | 82 | [1] |
| 6c | 2,2,2-trifluoroethyl | 5-chloro-2-pyridyloxy | Brassica campestris | 88 | [1] |
| 6d | 2,2,2-trifluoroethyl | 5-chloro-2-pyrimidinyloxy | Brassica campestris | 95 | [1] |
| 6e | phenyl | 2-pyridyloxy | Brassica campestris | 60 | [1] |
| 6f | phenyl | 2-pyrimidinyloxy | Brassica campestris | 65 | [1] |
| 6g | phenyl | 5-chloro-2-pyridyloxy | Brassica campestris | 70 | [1] |
| 6h | phenyl | 5-chloro-2-pyrimidinyloxy | Brassica campestris | 78 | [1] |
From this data, it can be inferred that the 2,2,2-trifluoroethyl group at the N1 position generally confers higher herbicidal activity compared to a phenyl group.[1] Additionally, a 5-chloro-2-pyrimidinyloxy substituent at the C5 position appears to be most effective among the tested analogues.[1]
Table 2: Antifungal Activity of N-Aroyl-pyrazole Carboxamide Analogues
| Compound ID | Aromatic Acid Chloride Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 7a | Benzoyl chloride | >100 | >100 | >100 | [2] |
| 7b | Thiophene-2-carbonyl chloride | 50 | 50 | 50 | [2] |
| 7c | 5-Chlorothiophene-2-carbonyl chloride | 100 | 50 | 100 | [2] |
| 7d | 4-Nitrobenzoyl chloride | >100 | >100 | >100 | [2] |
| 7e | 4-Methoxybenzoyl chloride | >100 | >100 | >100 | [2] |
| 7f | 4-Methylbenzoyl chloride | >100 | >100 | >100 | [2] |
| 7g | 4-Chlorobenzoyl chloride | >100 | >100 | >100 | [2] |
| 7h | 3,4-Dichlorobenzoyl chloride | >100 | >100 | >100 | [2] |
| 7i | 2,4-Dichlorobenzoyl chloride | >100 | >100 | >100 | [2] |
| 7j | 4-Fluorobenzoyl chloride | >100 | >100 | >100 | [2] |
| Ciprofloxacin | - | 12.5 | 25 | - | [2] |
| Fluconazole | - | - | - | 50 | [2] |
The data suggests that incorporating a thiophene or a substituted thiophene moiety into the carboxamide structure can introduce moderate broad-spectrum antimicrobial activity.[2]
Experimental Protocols
1. Herbicidal Activity Assay (Post-emergence)
-
Plant Cultivation: Seeds of test weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) are sown in pots containing a sterilized soil mix and grown in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle) until they reach the 3-4 leaf stage.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) and diluted with water to the desired concentration (e.g., 150 g a.i./hm²). The solutions are then sprayed uniformly onto the weeds.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed by comparing the treated plants to untreated controls. The activity is typically expressed as a percentage of inhibition or fresh weight reduction.
2. Antifungal Activity Assay (Mycelium Growth Inhibition)
-
Medium Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved. The test compounds are dissolved in a solvent (e.g., DMSO) and added to the molten PDA at various concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani, Alternaria porri) is placed at the center of each agar plate.
-
Incubation and Measurement: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified duration. The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing no test compound. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.
3. Antibacterial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: General synthetic route for preparing amide and ester analogues.
Caption: Inhibition of the mitochondrial electron transport chain by SDHIs.
Caption: Key structural features influencing biological activity.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
The synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients and agrochemicals, has traditionally relied on conventional chlorinating agents. However, the drive towards greener, safer, and more cost-effective chemical processes has spurred research into alternative reagents. This guide provides an objective comparison of traditional and alternative reagents for this synthesis, supported by experimental data and detailed protocols.
Conventional Chlorinating Agents
Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for the conversion of a hydroxyl group on the pyrazole ring to a chlorine atom. These reagents are effective but are also associated with safety and environmental concerns due to their corrosive nature and the generation of hazardous byproducts.
-
Phosphoryl Chloride (POCl₃): This reagent is widely used for the chlorination of hydroxypyrazoles. The reaction typically requires elevated temperatures and an extended reaction time. For instance, the synthesis of a similar compound, 5-chloro-1-methyl-4-pyrazole carboxylic acid, involves heating the corresponding hydroxy pyrazole with POCl₃ at 90-100°C for 65 hours[1]. The intermediacy of mixed carboxylic-dichlorophosphoric anhydrides has been proposed in reactions involving POCl₃[2].
-
Thionyl Chloride (SOCl₂): Thionyl chloride is another prevalent reagent for this transformation and is also used to convert carboxylic acids to acyl chlorides[3][4][5]. The reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride has been reported, although in some cases, it can lead to dimerization products[6]. The process often involves refluxing the substrate with an excess of thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF)[1].
Alternative Chlorinating Agents
Several alternative reagents have been investigated to overcome the drawbacks of traditional methods. These alternatives often offer milder reaction conditions, improved safety profiles, and a reduction in hazardous waste.
-
Sulfuryl Chloride (SO₂Cl₂): While also a strong chlorinating agent, sulfuryl chloride is sometimes used as an alternative to POCl₃ and SOCl₂. However, its use also presents challenges, as the reaction produces sulfurous gas and hydrochloric acid as byproducts, which are corrosive and environmentally harmful[7].
-
Hydrochloric Acid and Hydrogen Peroxide (HCl/H₂O₂): This combination is presented as a "green" alternative for the chlorination of pyrazole derivatives. This method avoids the use of harsh chlorinating agents like sulfuryl chloride, thereby improving the safety of the process and reducing environmental impact by not producing poisonous sulfides and chlorides[8]. The reaction typically involves treating the pyrazole substrate with hydrochloric acid and slowly adding hydrogen peroxide at a controlled temperature[8].
-
Electrochemical Chlorination: This method is an environmentally friendly approach that avoids the use of corrosive chlorinating reagents altogether[7]. The process involves the anodic oxidation of chloride ions from a source like hydrochloric acid or sodium chloride in an electrolytic cell containing the pyrazole substrate[7][9]. The in-situ generation of the chlorinating species allows for milder reaction conditions and can lead to high yields and product purity[7].
Quantitative Data Comparison
The following table summarizes the performance of different chlorinating agents based on available experimental data for the synthesis of chloro-pyrazole derivatives.
| Reagent/Method | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate | 90-100 | 65 | Not specified directly for the acid, but the subsequent ester was obtained in good yield. | [1] |
| SOCl₂/DMF | 5-chloro-1-methyl-4-pyrazole carboxylic acid (for esterification) | Reflux | 5 | Not specified for chlorination, but used for subsequent reaction. | [1] |
| HCl/H₂O₂ | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | 20-30, then 50-70 | 1-2, then 5-7 | Not specified | [8] |
| Electrochemical Chlorination (HCl/Acetonitrile) | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | 20-30 | Not specified | 61.6 - 90 | [7] |
| Electrochemical Chlorination (aq. NaCl) | Pyrazole | Not specified | Not specified | 68 | [9] |
Experimental Protocols
1. Chlorination using Phosphoryl Chloride (General Procedure)
-
A mixture of the corresponding hydroxypyrazole derivative (1 equivalent) and phosphoryl chloride (5-10 equivalents) is heated with stirring at 90-100°C for an extended period (e.g., 65 hours)[1].
-
After completion of the reaction (monitored by TLC), the excess phosphoryl chloride is removed under reduced pressure.
-
The residue is carefully poured into ice water.
-
The precipitated solid product is collected by filtration, washed with water, and dried to yield the desired chloro-pyrazole carboxylic acid[1].
2. Chlorination using Hydrochloric Acid and Hydrogen Peroxide
-
To a solution of the pyrazole carboxylic acid ester in a suitable solvent like dichloroethane, add concentrated hydrochloric acid[8].
-
Control the temperature at 20-30°C and slowly add hydrogen peroxide (30-40% solution) dropwise[8].
-
After the addition is complete, maintain the temperature for 1-2 hours.
-
Increase the temperature to 50-70°C and keep it for 5-7 hours[8].
-
After cooling, the product can be isolated by standard workup procedures.
3. Electrochemical Chlorination
-
Prepare an electrolytic solution by dissolving the pyrazole substrate in a solvent such as acetonitrile or acetone, mixed with an aqueous solution of hydrochloric acid[7].
-
The electrolysis is carried out in a diaphragm-type electrolytic cell with a platinum anode and a copper cathode at a constant current density[9].
-
The reaction is conducted at a controlled temperature (e.g., 20-30°C)[7].
-
After the electrolysis is complete, the solvent and excess hydrochloric acid are evaporated.
-
The residue is neutralized, and the product is extracted with an organic solvent. The final product is obtained after removing the solvent under reduced pressure[7].
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to this compound from its hydroxy precursor.
Caption: Synthetic pathways for the chlorination of a hydroxypyrazole precursor.
References
- 1. prepchem.com [prepchem.com]
- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effective Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients and insecticides like Chlorantraniliprole, is of paramount importance.[1] This guide provides a comparative analysis of different synthetic routes, focusing on cost-effectiveness, yield, purity, and reaction conditions. The information is intended to assist researchers in selecting the most suitable methodology for their specific needs.
Method 1: Improved Multi-Step Synthesis from 2,3-Dichloropyridine
This widely reported method has been optimized to significantly improve overall yield and purity, making it a leading cost-effective option.[1][2] The synthesis proceeds through several key steps, starting from readily available 2,3-dichloropyridine.
Experimental Protocol:
-
Hydrazinolysis: 2,3-dichloropyridine is reacted with hydrazine hydrate to form (3-chloropyridin-2-yl)-hydrazine.[2]
-
Cyclization: The resulting hydrazine derivative is treated with diethyl maleate to yield ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.[2]
-
Bromination: A brominating agent, such as phosphorus oxybromide (POBr3), is used to introduce a bromine atom.[2]
-
Dehydrogenation/Oxidation: The pyrazole ring is aromatized using an oxidizing agent like potassium persulfate.[1][2]
-
Hydrolysis: The final step involves the hydrolysis of the ester to the desired carboxylic acid.[1][2] An optimized process for this step, completed in about one hour at room temperature, has been reported to yield the final product with high purity.[2]
Performance Data:
| Parameter | Conventional Method | Optimized Method |
| Overall Yield | 12-30% | >47%[1] |
| Final Purity | <90% | 99.69%[1] |
| Reaction Time (Hydrolysis) | >36 hours (for initial step) | ~1 hour (for final hydrolysis)[2] |
| Key Reagents | 2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, POBr3, potassium persulfate, NaOH | 2,3-dichloropyridine, hydrazine hydrate, diethyl maleate, POBr3, potassium persulfate, NaOH in aqueous methanol |
Experimental Workflow:
Caption: Workflow for the multi-step synthesis from 2,3-Dichloropyridine.
Method 2: Synthesis via Lithiation and Carboxylation
This alternative route utilizes organometallic chemistry to introduce the carboxylic acid functionality. It offers a different strategic approach that may be advantageous under specific circumstances.
Experimental Protocol:
-
Starting Material: The synthesis begins with 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine.[1][3]
-
Lithiation: The starting material is dissolved in dry tetrahydrofuran (THF) and cooled to -76°C. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise.[1][3]
-
Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture.[1][3]
-
Quenching and Isolation: The reaction is quenched with water, and the product is isolated through extraction and acidification.[1][4]
Performance Data:
| Parameter | Reported Data |
| Yield | 59%[3][4] |
| Purity | Not explicitly stated, described as a tan or brown solid[3][4] |
| Reaction Conditions | Cryogenic temperature (-76°C), anhydrous conditions |
| Key Reagents | 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine, Lithium diisopropylamide (LDA), Carbon dioxide |
Experimental Workflow:
Caption: Workflow for the synthesis via lithiation and carboxylation.
Method 3: Synthesis from 3-Aminocrotononitrile
A Chinese patent describes a synthetic route starting from 3-aminocrotononitrile, which offers a different set of intermediates and reaction conditions.[5]
Experimental Protocol:
-
Pyrazole Formation: 3-aminocrotononitrile is reacted with hydrazine hydrate to form 3-amino-5-methylpyrazole.[5]
-
Bromination: The pyrazole intermediate undergoes bromination to yield 3-methyl-5-bromopyrazole.[5]
-
Oxidation: The methyl group is oxidized to a carboxylic acid, forming 5-bromo-1H-3-pyrazolecarboxylic acid.[5]
-
Condensation: The final step involves a condensation reaction between 5-bromo-1H-3-pyrazolecarboxylic acid and 2,3-dichloropyridine.[5]
Performance Data:
The patent suggests that this method provides good yields under mild conditions, which could reduce production costs.[5] However, specific quantitative data on yield and purity for the overall process is not provided in the abstract.
Experimental Workflow:
Caption: Workflow for the synthesis from 3-Aminocrotononitrile.
Comparison Summary and Cost-Effectiveness Analysis
| Feature | Method 1 (Improved) | Method 2 (Lithiation) | Method 3 (Aminocrotononitrile) |
| Starting Materials | Simple, commercially available | Requires a more complex starting material | Starts from simple precursors |
| Overall Yield | High (>47%) | Moderate (59%) | Stated as "good" |
| Purity | Very High (99.69%) | Not specified (tan/brown solid) | Stated as "easy to purify" |
| Reaction Conditions | Scalable, avoids cryogenic temperatures | Requires cryogenic temperatures and anhydrous conditions | Stated as "mild" |
| Reagent Cost/Handling | Uses standard reagents | Requires costly and moisture-sensitive LDA | Uses standard reagents |
| Cost-Effectiveness | Excellent due to high yield, purity, and scalable conditions. | Moderate, limited by reagent cost and specialized conditions. | Potentially high, but requires further optimization and data. |
Conclusion
The Improved Multi-Step Synthesis from 2,3-Dichloropyridine (Method 1) stands out as the most cost-effective and industrially viable route presented. The significant improvements in yield and purity, coupled with the avoidance of harsh cryogenic conditions, make it a superior choice for large-scale production.[1]
Method 2 (Synthesis via Lithiation and Carboxylation) , while offering a respectable yield, is hampered by the need for expensive and hazardous reagents like LDA and the requirement for very low temperatures, which increases operational costs.[3]
Method 3 (Synthesis from 3-Aminocrotononitrile) presents an interesting alternative with the potential for cost-effectiveness due to its mild conditions and simple starting materials.[5] However, a more detailed quantitative analysis of yields and purities for each step would be necessary to fully assess its economic viability compared to the optimized multi-step route.
For researchers and drug development professionals, the choice of synthesis will depend on the scale of production, available equipment, and cost of raw materials. For robust, high-yield, and high-purity production, the optimized multi-step synthesis from 2,3-dichloropyridine is the recommended approach.
References
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide
For Immediate Reference: This document outlines essential safety and logistical procedures for the proper disposal of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a halogenated organic compound. Strict adherence to these guidelines is crucial for personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling and disposing of chlorinated organic compounds and information from Safety Data Sheets (SDS) for structurally similar chemicals.
Pre-Disposal Preparations and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn and that the designated disposal area is properly equipped.
Personal Protective Equipment (PPE):
| Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Protective Clothing | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[1] |
Work Area Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood.[1][2]
-
Have an emergency eyewash station and safety shower readily accessible.[3]
-
Keep spill control materials, such as absorbent pads or sand, nearby.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed by a licensed professional waste disposal service.[1] Do not discharge this chemical into drains or the environment.[1][2]
Procedure for Unused or Waste Product:
-
Segregation:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other required hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet if available.
-
Procedure for Empty Containers:
-
Decontamination:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as halogenated organic waste and add it to the designated waste container.
-
-
Disposal of Decontaminated Containers:
-
Once thoroughly decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your local regulations and institutional policies for specific requirements.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
-
Contain the Spill:
-
Collect and Dispose:
-
Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.
-
Dispose of this waste following the procedures outlined in Section 2.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Based on analogous compounds, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is anticipated to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is crucial for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or goggles and a face shield. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A complete suit protecting against chemicals. | Inspect gloves prior to use and dispose of contaminated gloves after use.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan: Handling and Emergency Procedures
Safe handling of this compound requires a combination of engineering controls, good laboratory practices, and preparedness for emergencies.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3][5]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the safety information.
-
Dispensing: Avoid creating dust.[1] If the compound is a solid, handle it in a way that minimizes airborne particles.
-
During Use: Avoid contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke in the work area.[4]
-
After Use: Wash hands thoroughly after handling.[4][5] Clean the work area to decontaminate surfaces.
Emergency First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and suitable closed container.
-
Keep the waste container in a secure, well-ventilated area.
Disposal Procedure:
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Dispose of contaminated packaging as unused product.[1]
-
Do not let the product enter drains.[1]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
